6-phospho-2-dehydro-D-gluconate(3-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O10P-3 |
|---|---|
Molecular Weight |
271.1 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-3/t2-,3-,4+/m1/s1 |
InChI Key |
ZKUSPPOKDDRMIU-JJYYJPOSSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 6-Phosphogluconate in the Oxidative Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of 6-phosphogluconate, a key intermediate in the oxidative phase of the pentose phosphate pathway (PPP). While the requested topic was "6-phospho-2-dehydro-D-gluconate," it is important to clarify that the canonical and widely recognized intermediate in this pathway is 6-phosphogluconate. This document will focus on the established biochemistry of 6-phosphogluconate, its enzymatic regulation, and its significance in cellular metabolism, particularly in the context of disease and drug development.
Introduction to 6-Phosphogluconate and the Pentose Phosphate Pathway
The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis.[1] It is crucial for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. The pathway is divided into two phases: the oxidative and non-oxidative branches. 6-Phosphogluconate is a central molecule in the irreversible oxidative phase.
The oxidative phase begins with the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pathway.[1] Subsequently, 6-phosphogluconolactonase hydrolyzes the lactone to produce 6-phosphogluconate (6-PG).[1] The final step of the oxidative phase is the oxidative decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase (6PGD) to yield ribulose-5-phosphate, CO2, and a second molecule of NADPH.[2][3][4]
The products of the oxidative PPP are vital for various cellular functions. NADPH is essential for reductive biosynthesis, such as fatty acid and steroid synthesis, and for protecting cells from oxidative stress by regenerating reduced glutathione.[5][6] Ribulose-5-phosphate is a precursor for the synthesis of nucleotides and nucleic acids.[1][7]
The Synthesis and Catabolism of 6-Phosphogluconate
The concentration of 6-phosphogluconate is tightly regulated by the activities of the enzymes that produce and consume it.
-
Synthesis: 6-phosphogluconate is synthesized from 6-phosphoglucono-δ-lactone by the enzyme 6-phosphogluconolactonase. This reaction is a hydrolysis step that is generally considered to be rapid and not a primary point of regulation for the pathway.
-
Catabolism: The oxidative decarboxylation of 6-phosphogluconate is catalyzed by 6-phosphogluconate dehydrogenase (6PGD).[4][5] This is an irreversible reaction under physiological conditions and represents a key control point in the pathway. The reaction mechanism is a sequential process involving the oxidation of 6-phosphogluconate to a 3-keto intermediate, followed by decarboxylation to form an enediol of ribulose-5-phosphate, which then tautomerizes to the final product.[2][8]
Quantitative Data on Key Enzymes
The kinetic properties of 6-phosphogluconate dehydrogenase (6PGD) have been studied in various organisms. The following table summarizes key kinetic parameters.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| 6-Phosphogluconate Dehydrogenase | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | [9] |
| NADP+ | 53.03 ± 1.99 | [9] | |||
| 6-Phosphogluconate Dehydrogenase | Leuconostoc mesenteroides | 6-Phosphogluconate | 950 | [10] | |
| NAD+ | 320 | [10] |
Note: The kinetic parameters can vary significantly depending on the source of the enzyme, buffer conditions, pH, and temperature.
Experimental Protocols
The activity of 6PGD is commonly measured by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.
Principle: 6-Phosphogluconate + NADP+ --(6PGD)--> Ribulose-5-phosphate + CO2 + NADPH + H+
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl2[7]
-
Substrate Solution: 2 mM 6-phosphogluconate
-
Cofactor Solution: 0.5 mM NADP+
-
Enzyme Sample (e.g., cell lysate, purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NADP+ solution.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Add the enzyme sample to the cuvette and mix gently.
-
Initiate the reaction by adding the 6-phosphogluconate substrate solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time in the linear portion of the curve.[10]
-
The rate of reaction is calculated from the change in absorbance per minute, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[10]
Determining the overall flux through the PPP is more complex and often involves the use of isotopic tracers.
Principle: By using glucose labeled with a stable isotope (e.g., 13C) at specific positions, one can trace the fate of the carbon atoms as they are metabolized through glycolysis and the PPP. The differential release of labeled CO2 or the labeling patterns of downstream metabolites can be used to quantify the relative flux through the PPP.
Methodology using [1-14C]glucose and [6-14C]glucose:
-
Incubate cells or tissues in parallel with either [1-14C]glucose or [6-14C]glucose.
-
The C1 carbon of glucose is exclusively released as 14CO2 in the 6PGD reaction of the PPP.
-
The C6 carbon of glucose is released as 14CO2 primarily through the tricarboxylic acid (TCA) cycle after being converted to pyruvate.
-
The amount of 14CO2 produced from each labeled glucose is quantified.
-
The difference in the rate of 14CO2 production from [1-14C]glucose and [6-14C]glucose provides an estimate of the PPP flux.[11]
More advanced methods utilize stable isotopes like 13C-glucose and analysis by mass spectrometry or nuclear magnetic resonance (NMR) to provide a more detailed and quantitative picture of metabolic fluxes.[12][13]
Visualizations
Caption: The oxidative phase of the pentose phosphate pathway.
References
- 1. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 2. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 6. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]
- 9. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nipro.co.jp [nipro.co.jp]
- 11. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 12. Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
A Technical Guide to the Biosynthesis and Degradation of 6-Phospho-2-dehydro-D-gluconate (2-Keto-3-deoxy-6-phosphogluconate)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of glucose is fundamental to life, with several distinct pathways enabling organisms to extract energy and biosynthetic precursors from this central sugar. While glycolysis (the Embden-Meyerhof-Parnas pathway) and the Pentose Phosphate Pathway (PPP) are well-known in eukaryotes, the Entner-Doudoroff (ED) pathway represents a primary route for glucose catabolism in many bacteria and archaea.[1] Central to the ED pathway is the intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG) , a molecule also referred to by names such as 6-phospho-2-dehydro-D-gluconate.[2][3]
This technical guide provides an in-depth exploration of the biosynthesis and degradation of KDPG. It details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for studying the pathway, and discusses the critical regulatory mechanisms that govern metabolic flux. Understanding this pathway is crucial, not only for fundamental microbiology but also for applications in metabolic engineering and the development of novel antimicrobial agents targeting enzymes unique to this pathway.[4]
The Entner-Doudoroff Pathway: Biosynthesis and Degradation of KDPG
The ED pathway is a streamlined metabolic route that converts glucose into pyruvate and glyceraldehyde-3-phosphate with a net yield of 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.[1] It is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda).[1][5]
Biosynthesis of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)
The formation of KDPG from glucose occurs in three primary steps, starting from the common glycolytic intermediate, glucose-6-phosphate.
-
Phosphorylation of Glucose: Glucose is first phosphorylated by hexokinase to form glucose-6-phosphate (G6P), consuming one molecule of ATP. This initial step is shared with both glycolysis and the PPP.[1]
-
Oxidation of Glucose-6-Phosphate: G6P is oxidized to 6-phospho-D-gluconate. This can occur via a two-step process involving glucose-6-phosphate dehydrogenase (Zwf) , which generates NADPH, and 6-phosphogluconolactonase (Pgl) .[6]
-
Dehydration of 6-Phosphogluconate: This is the committed step of the ED pathway. The enzyme 6-phosphogluconate dehydratase (Edd) catalyzes the dehydration of 6-phosphogluconate, removing a water molecule to form KDPG.[1][5] This reaction is central to the pathway and the formation of its key intermediate.[3]
Degradation of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)
Once formed, KDPG is promptly cleaved in the final unique step of the ED pathway.
-
Aldol Cleavage of KDPG: The enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG aldolase or Eda) catalyzes the cleavage of KDPG into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P) .[5]
-
Further Metabolism: G3P can then enter the lower stages of glycolysis to be converted to pyruvate, generating ATP and NADH.[2]
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. 6-phospho-2-dehydro-D-gluconate | Benchchem [benchchem.com]
- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]
- 5. ou.edu [ou.edu]
- 6. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic conversion of 6-phospho-D-gluconate to 6-phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 6-phospho-D-gluconate is a critical juncture in cellular metabolism, primarily situated within the pentose phosphate pathway (PPP). This guide provides an in-depth technical overview of the core enzymatic reaction, focusing on the well-characterized oxidative decarboxylation catalyzed by 6-phosphogluconate dehydrogenase (6PGDH). While the direct conversion to 6-phospho-2-dehydro-D-gluconate is not a recognized primary metabolic route, this document will also briefly address the dehydration of 6-phospho-D-gluconate in the Entner-Doudoroff pathway to provide a comprehensive understanding of its metabolic fate.
Core Reaction: Oxidative Decarboxylation by 6-Phosphogluconate Dehydrogenase (EC 1.1.1.44)
The principal enzymatic conversion of 6-phospho-D-gluconate is its oxidative decarboxylation to D-ribulose 5-phosphate, a reaction catalyzed by 6-phosphogluconate dehydrogenase (6PGDH). This irreversible reaction is a key regulatory step in the pentose phosphate pathway and is crucial for the production of NADPH and the precursor for nucleotide biosynthesis.[1]
The overall reaction is as follows:
6-phospho-D-gluconate + NADP⁺ → D-ribulose 5-phosphate + NADPH + H⁺ + CO₂
This reaction proceeds through a 3-keto-6-phosphogluconate intermediate.[2][3] The catalytic mechanism involves the oxidation of the hydroxyl group at C3 to a ketone, followed by decarboxylation.[2][3]
Enzyme Structure and Catalytic Mechanism
6-phosphogluconate dehydrogenase is typically a homodimeric or homotetrameric protein.[3] Each subunit is comprised of a large, mainly alpha-helical domain and a smaller beta-alpha-beta domain which contains a mixed parallel and anti-parallel 6-stranded beta-sheet. The active site is located at the interface between the subunits.[4] The catalytic mechanism is a sequential, ordered process where NADP⁺ binds first, followed by 6-phospho-D-gluconate. The products are then released in the order of CO₂, ribulose 5-phosphate, and finally NADPH.[5]
Quantitative Data: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase
The kinetic properties of 6PGDH have been characterized from a variety of organisms. A summary of these parameters is presented below for comparative analysis.
| Organism | Km (6-Phospho-D-gluconate) (µM) | Km (NADP⁺) (µM) | Optimal pH | Optimal Temperature (°C) |
| Schizosaccharomyces pombe | - | - | 7.4 (implicated in binding) | - |
| Rat Small Intestine | 595 ± 213 | 53.03 ± 1.99 | 7.35 | 49.4 |
| Rat Erythrocytes | - | - | 7.0 | 45 |
| Bass Liver | 26.66 | 0.88 | 7.5 | - |
| Pig Liver | 13.5 | - | 8.5 (in glycine buffer) | - |
| Thermotoga maritima | - | - | 7.5 | 70 |
| Microorganism (NIPRO) | 950 | 320 (for NAD⁺) | 7.0 - 7.5 | >40 |
Experimental Protocols
Assay for 6-Phosphogluconate Dehydrogenase Activity
The activity of 6PGDH is most commonly assayed by monitoring the reduction of NADP⁺ to NADPH at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Water bath or incubator set to the desired temperature (e.g., 30°C or 37°C)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
6-Phospho-D-gluconate solution (e.g., 10 mM)
-
NADP⁺ solution (e.g., 10 mM)
-
Enzyme sample (cell lysate, purified enzyme)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, 6-phospho-D-gluconate, and NADP⁺ to their final desired concentrations. For example, in a 1 mL final volume, you could have:
-
800 µL Assay Buffer
-
100 µL 10 mM 6-Phospho-D-gluconate (final concentration 1 mM)
-
50 µL 10 mM NADP⁺ (final concentration 0.5 mM)
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add a small volume of the enzyme sample (e.g., 50 µL) to the cuvette, mix gently by inverting, and immediately start monitoring the change in absorbance at 340 nm.
-
Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes. Ensure the rate of absorbance change is linear during this period.
-
Calculation of Enzyme Activity: The rate of NADPH formation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
A commercially available colorimetric assay kit offers an alternative method, where the generated NADPH reduces a colorless probe to a colored product, with absorbance measured at 450 nm or 460 nm.[6][7]
Signaling Pathways and Experimental Workflows
Pentose Phosphate Pathway
The oxidative phase of the pentose phosphate pathway, highlighting the role of 6-phosphogluconate dehydrogenase.
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Experimental Workflow for 6PGDH Activity Assay
A generalized workflow for determining the activity of 6-phosphogluconate dehydrogenase.
Caption: Workflow for 6PGDH activity assay.
Alternative Metabolic Route: The Entner-Doudoroff Pathway
In some prokaryotes, particularly Gram-negative bacteria, 6-phospho-D-gluconate can be metabolized via the Entner-Doudoroff (ED) pathway.[8][9] In this pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase (EC 4.2.1.12) to form 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG) .[8][10][11]
6-phospho-D-gluconate → 2-keto-3-deoxy-6-phospho-D-gluconate + H₂O
KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.[8] The ED pathway has a lower ATP yield compared to glycolysis.[9]
Kinetic Parameters of 6-Phosphogluconate Dehydratase
| Organism | Km (6-Phospho-D-gluconate) (mM) | Vmax (U/mg) | Optimal pH |
| Caulobacter crescentus | 0.3 | 61.6 | 8.0 |
Logical Relationship of 6-Phospho-D-Gluconate Fates
Diagram illustrating the two primary metabolic fates of 6-phospho-D-gluconate.
Caption: Metabolic fates of 6-phospho-D-gluconate.
Conclusion
The enzymatic conversion of 6-phospho-D-gluconate is a pivotal step in carbohydrate metabolism, with distinct pathways and enzymes dictating its fate in different organisms. The oxidative decarboxylation by 6-phosphogluconate dehydrogenase in the pentose phosphate pathway is the most ubiquitous and extensively studied reaction, vital for cellular redox balance and the synthesis of nucleotide precursors. The alternative dehydration reaction in the Entner-Doudoroff pathway, while less common, represents an important metabolic variation in prokaryotes. A thorough understanding of these enzymatic conversions, their kinetics, and regulation is essential for researchers in metabolic engineering, drug discovery, and fundamental biological sciences.
References
- 1. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of a bacterial 6-phosphogluconate dehydrogenase reveal aspects of specificity, mechanism and mode of inhibition by analogues of high-energy reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phosphogluconate dehydrogenase. Purification and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. 6-Phosphogluconate Dehydrogenase (6-PGDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 8. davuniversity.org [davuniversity.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
6-Phospho-2-dehydro-D-gluconate: A Technical Guide to a Transient Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phospho-2-dehydro-D-gluconate is a pivotal, yet transient, metabolic intermediate situated at the crossroads of major carbohydrate metabolic pathways, primarily the Entner-Doudoroff (ED) pathway. Its fleeting existence underscores the efficiency of coupled enzymatic reactions and presents unique challenges for detection and study. This technical guide provides a comprehensive overview of 6-phospho-2-dehydro-D-gluconate, detailing its role in metabolism, the enzymes responsible for its turnover, quantitative kinetic data, and detailed experimental protocols. Furthermore, this guide explores the pharmacological significance of targeting pathways involving this intermediate for therapeutic development.
Introduction
6-Phospho-2-dehydro-D-gluconate (6P2DG) is a six-carbon keto-acid phosphate. Although not a household name in metabolic charts, it is a critical intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose metabolism in many bacteria.[1] Its significance also extends to its relationship with the Pentose Phosphate Pathway (PPP), a key source of NADPH for reductive biosynthesis and antioxidant defense.[1] The transient nature of 6P2DG, being rapidly converted to its downstream metabolite, makes its direct study challenging but essential for a complete understanding of these metabolic routes. This guide aims to consolidate the current knowledge on 6P2DG, providing a valuable resource for researchers in metabolism and drug discovery.
Metabolic Pathways
6-Phospho-2-dehydro-D-gluconate is primarily associated with the Entner-Doudoroff pathway and is conceptually linked to the Pentose Phosphate Pathway through its precursor, 6-phospho-D-gluconate.
The Entner-Doudoroff (ED) Pathway
The ED pathway is a glycolytic route distinct from the more commonly known Embden-Meyerhof-Parnas (EMP) pathway (glycolysis). It is prevalent in many Gram-negative bacteria and some Gram-positive bacteria and archaea.[2] The pathway is characterized by a unique set of enzymes that catabolize glucose to pyruvate.[2][3]
The formation and consumption of 6-phospho-2-dehydro-D-gluconate are central to the ED pathway. The key steps are:
-
Formation: 6-phospho-D-gluconate is dehydrated by the enzyme 6-phosphogluconate dehydratase (EDD) to form 6-phospho-2-dehydro-D-gluconate.[1]
-
Conversion: This intermediate is then rapidly converted to 2-keto-3-deoxy-6-phosphogluconate (KDPG).
It is important to note that some literature refers to the product of 6-phosphogluconate dehydratase as 2-keto-3-deoxy-6-phosphogluconate (KDPG) directly, implying that 6-phospho-2-dehydro-D-gluconate is an unstable intermediate that quickly rearranges. For the purpose of this guide, we will consider it a distinct, albeit transient, species.
The overall pathway yields one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose.[2]
Caption: The Entner-Doudoroff Pathway highlighting the transient intermediate.
The Pentose Phosphate Pathway (PPP)
The PPP is a crucial metabolic pathway that runs parallel to glycolysis. Its primary roles are to generate NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress, and to produce precursors for nucleotide synthesis.[4]
The connection to 6-phospho-2-dehydro-D-gluconate lies in the oxidative phase of the PPP. In this phase, 6-phospho-D-gluconate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6PGDH) to yield ribulose-5-phosphate and NADPH.[5] While 6-phospho-2-dehydro-D-gluconate is not a direct intermediate in the canonical PPP, the enzyme 6-phosphogluconate dehydrogenase does catalyze an oxidation reaction at the C2 position of 6-phospho-D-gluconate, forming a transient 3-keto intermediate before decarboxylation.[1] This highlights a chemical similarity in the initial enzymatic step.
Caption: Relationship between the PPP and the ED pathway via 6-phospho-D-gluconate.
Quantitative Data
Due to its transient nature, direct measurement of the intracellular concentration of 6-phospho-2-dehydro-D-gluconate is technically challenging and not widely reported. However, the kinetic parameters of the enzymes responsible for its formation and downstream conversion provide valuable insights into its metabolic flux.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | KM (mM) | Vmax (U/mg) | Inhibitors | Reference |
| 6-Phosphogluconate dehydratase (EDD) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - | [6] |
| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase | Synechocystis sp. PCC 6803 | 2-Keto-3-deoxy-6-phosphogluconate | 0.095 | - | Pyruvate analogues | [7] |
| 6-Phosphogluconate dehydrogenase | Sheep liver | 6-Phospho-D-gluconate | - | - | NADPH, ATP-ribose | [1] |
| 6-Phosphogluconate dehydrogenase | Rat small intestine | 6-Phospho-D-gluconate | 0.595 ± 0.213 | 8.91 ± 1.92 | NADPH (Ki = 31.91 µM) | [8] |
| 6-Phosphogluconate dehydrogenase | Corynebacterium glutamicum | 6-Phospho-D-gluconate | - | - | - | [9] |
Table 2: Metabolic Flux Analysis in Pseudomonas protegens Pf-5
| Metabolic Route | % of Glucose Uptake | Reference |
| Through Entner-Doudoroff Pathway | > 90% | [10] |
| Secreted as gluconate and 2-ketogluconate | > 35% | [10] |
Experimental Protocols
Assay for 6-Phosphogluconate Dehydratase (EDD) Activity
This protocol is adapted from a study on Caulobacter crescentus EDD.[6] The assay is a coupled continuous spectrophotometric assay.
Principle: The formation of KDPG from 6-phospho-D-gluconate by EDD is coupled to the oxidation of NADH by lactate dehydrogenase, with KDPG aldolase as the coupling enzyme. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
100 mM HEPES buffer, pH 8.0
-
5 mM MnCl2
-
0.2 mM NADH
-
3 U/mL L-lactate dehydrogenase (from rabbit muscle)
-
50 µg/mL KDPG aldolase
-
Substrate: 100 mM 6-phospho-D-gluconate (6PG)
-
Purified EDD enzyme solution
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MnCl2, NADH, L-lactate dehydrogenase, and KDPG aldolase.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding the EDD enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the EDD activity.
Caption: Workflow for the coupled assay of 6-phosphogluconate dehydratase activity.
Assay for 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase Activity
This protocol is based on the reverse reaction, the synthesis of KDPG.[11]
Principle: The aldol condensation of pyruvate and D-glyceraldehyde-3-phosphate to form KDPG is monitored.
Reagents:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: Pyruvate and D-glyceraldehyde-3-phosphate
-
Purified KDPG aldolase enzyme solution
Procedure:
-
Combine the buffer and substrates in a reaction vessel.
-
Initiate the reaction by adding the KDPG aldolase.
-
The reaction can be monitored by various methods, such as quantifying the disappearance of substrates or the appearance of KDPG using HPLC-MS.[6]
Detection of KDPG by LC-MS/MS
As a stable downstream product, detecting KDPG can provide evidence of a functional ED pathway.
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific detection of metabolites.
Methodology:
-
Metabolite Extraction: Quench metabolism rapidly and extract polar metabolites from cells or tissues.
-
Chromatographic Separation: Separate metabolites using a suitable LC column (e.g., porous graphitic carbon).[12]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity. The characteristic transition for KDPG is m/z 257 → 79 in negative ion mode.[12]
Caption: A simplified workflow for the detection of KDPG using LC-MS/MS.
Relevance to Drug Development
Targeting microbial metabolic pathways that are absent in humans is a promising strategy for the development of novel antimicrobial agents. The Entner-Doudoroff pathway, being prevalent in many pathogenic bacteria but not in mammals, represents an attractive target.
Inhibition of ED Pathway Enzymes
-
KDPG Aldolase Inhibitors: Several pyruvate analogues with β-diketo structures have been designed and synthesized as potential inhibitors of KDPG aldolase. These compounds can act as competitive or slow-binding inhibitors.[10]
Crosstalk with Signaling Pathways
While direct signaling roles for 6-phospho-2-dehydro-D-gluconate are not established, the metabolic pathways it is part of are interconnected with cellular signaling.
-
Pentose Phosphate Pathway and Redox Signaling: The PPP is a major source of NADPH, which is crucial for maintaining the cellular redox state. Alterations in NADPH levels can impact a multitude of signaling pathways sensitive to oxidative stress.
-
Accumulation of Precursors: Inhibition of enzymes downstream of 6-phospho-D-gluconate can lead to its accumulation. Elevated levels of 6-phospho-D-gluconate have been shown to inhibit LKB1-AMPK signaling, thereby promoting lipogenesis in cancer cells.[13] This suggests an indirect link between the metabolic state of the PPP/ED pathway and key cellular signaling nodes.
-
Bacterial Signaling: In some bacteria, the ED pathway is regulated in response to environmental cues, such as the presence of root exudates in plant-colonizing bacteria, which involves signaling molecules like putrescine.[1]
Caption: Indirect influence of the PPP/ED pathway on cellular signaling.
Conclusion
6-Phospho-2-dehydro-D-gluconate, despite its transient existence, is a key player in the Entner-Doudoroff pathway. Understanding its formation, conversion, and the enzymes involved is crucial for a complete picture of bacterial carbohydrate metabolism. While its direct detection remains a challenge, studying its enzymatic environment and the flux through the ED pathway provides valuable information. The uniqueness of the ED pathway to many microbes makes its components, including the enzymes that process 6-phospho-2-dehydro-D-gluconate's precursor and successor, promising targets for the development of novel antimicrobial therapies. Further research into the regulation of the ED pathway and its interplay with other metabolic and signaling networks will undoubtedly open new avenues for both basic science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities [frontiersin.org]
- 3. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ON THE TRANSIENT TEMPLATE FOR IN VIVO DNA SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphogluconate dehydratase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 6-Phospho-2-dehydro-D-gluconate in Microbial Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of 6-phospho-2-dehydro-D-gluconate in microbial carbon metabolism. As a critical intermediate in the Entner-Doudoroff (ED) pathway, this molecule represents a key metabolic node in numerous bacteria and archaea. Understanding its formation, conversion, and the enzymes involved is crucial for research in microbiology, metabolic engineering, and the development of novel antimicrobial agents.
Introduction to 6-Phospho-2-dehydro-D-gluconate in Microbial Metabolism
6-Phospho-2-dehydro-D-gluconate is a transient intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many gram-negative bacteria and some gram-positive bacteria and archaea.[1] This pathway is distinct from the more widely known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways (PPP). The ED pathway is particularly prominent in aerobic bacteria such as Pseudomonas, Azotobacter, and Rhizobium.[2]
The formation of 6-phospho-2-dehydro-D-gluconate is the first committed step of the ED pathway. It is synthesized from 6-phospho-D-gluconate through a dehydration reaction catalyzed by the enzyme 6-phosphogluconate dehydratase (EDD). Subsequently, it is cleaved by 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase to produce pyruvate and glyceraldehyde-3-phosphate. The latter can then enter the lower stages of glycolysis to be converted to another molecule of pyruvate.
Metabolic Pathways Involving 6-Phospho-2-dehydro-D-gluconate
The primary metabolic route involving 6-phospho-2-dehydro-D-gluconate is the Entner-Doudoroff pathway. This pathway is energetically less efficient than glycolysis, yielding a net of one molecule of ATP, one NADH, and one NADPH per molecule of glucose, compared to the two ATP and two NADH produced in glycolysis.[1][2] However, the production of NADPH is a key feature, providing reducing power for biosynthetic reactions and mitigating oxidative stress.
The precursor of 6-phospho-2-dehydro-D-gluconate, 6-phospho-D-gluconate, is also a key intermediate in the pentose phosphate pathway (PPP). This creates a critical metabolic branch point. In the PPP, 6-phospho-D-gluconate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to produce ribulose-5-phosphate and a second molecule of NADPH. The relative flux through the ED pathway versus the PPP is a key determinant of the metabolic state of the cell, balancing energy production with the need for reducing power and biosynthetic precursors.
Figure 1: The Entner-Doudoroff and Pentose Phosphate Pathways.
Quantitative Data on Key Enzymes
The efficient functioning of the Entner-Doudoroff pathway is dependent on the kinetic properties of its key enzymes: 6-phosphogluconate dehydratase (EDD) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. The following tables summarize the available quantitative data for these enzymes from various microbial sources.
| Enzyme | Organism | Substrate | KM (mM) | Vmax (U/mg) or kcat (s-1) | Reference |
| 6-Phosphogluconate Dehydratase (EDD) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 U/mg | [3] |
| 6-Phosphogluconate Dehydratase (EDD) | Haloferax volcanii | D-Gluconate | 3.2 ± 0.4 | 20.4 ± 1.2 U/mg | [4] |
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (EDD).
| Enzyme | Organism | Substrate | KM (mM) | Vmax (U/mg) or kcat (s-1) | Reference |
| KDPG Aldolase | Escherichia coli | KDPG | - | 83 s-1 (kcat) | [5] |
| KDPG Aldolase | Escherichia coli | KDPGal | - | 4 s-1 (kcat) | [6] |
| KDPG Aldolase | Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 U/mg | [4] |
| KDPG Aldolase | Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | [7] |
Table 2: Kinetic Parameters of 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase.
Experimental Protocols
Assay for 6-Phosphogluconate Dehydratase (EDD) Activity
A continuous coupled spectrophotometric assay is commonly used to determine the activity of 6-phosphogluconate dehydratase.
Principle: The product of the EDD reaction, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is cleaved by an excess of KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the EDD activity.[3]
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
6-Phospho-D-gluconate (substrate)
-
KDPG Aldolase (coupling enzyme)
-
Lactate Dehydrogenase (coupling enzyme)
-
NADH
-
Enzyme sample (containing EDD)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, KDPG aldolase, lactate dehydrogenase, and NADH in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for several minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding a known concentration of 6-phospho-D-gluconate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Figure 2: Experimental Workflow for a Coupled Enzyme Assay.
Assay for KDPG Aldolase Activity
The activity of KDPG aldolase can also be determined using a coupled spectrophotometric assay.
Principle: The cleavage of KDPG by KDPG aldolase produces pyruvate and glyceraldehyde-3-phosphate. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.[8]
Reagents:
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
2-Keto-3-deoxy-6-phosphogluconate (KDPG) (substrate)
-
Lactate Dehydrogenase (coupling enzyme)
-
NADH
-
Enzyme sample (containing KDPG aldolase)
Procedure:
-
A reaction mixture is prepared with assay buffer, lactate dehydrogenase, and NADH.
-
The reaction is initiated by the addition of the KDPG substrate.
-
The decrease in absorbance at 340 nm is measured to determine the rate of pyruvate formation.
Regulation of the Entner-Doudoroff Pathway
The expression of the genes encoding the enzymes of the Entner-Doudoroff pathway is often tightly regulated in response to the availability of specific carbon sources. In many bacteria, the genes for 6-phosphogluconate dehydratase (edd) and KDPG aldolase (eda) are organized in an operon. The expression of this operon can be induced by the presence of gluconate or other sugars that are metabolized through the ED pathway. This regulation ensures that the metabolic machinery is synthesized only when needed, conserving cellular resources.
Conclusion
6-Phospho-2-dehydro-D-gluconate is a pivotal, albeit transient, intermediate in microbial carbon metabolism. Its central position in the Entner-Doudoroff pathway highlights a key metabolic strategy employed by a diverse range of microorganisms. A thorough understanding of the enzymes that produce and consume this metabolite, their kinetic properties, and the regulation of the pathway is essential for advancing our knowledge of microbial physiology. This knowledge is also critical for the rational design of metabolic engineering strategies and for the identification of novel targets for antimicrobial drug development. The data and protocols presented in this guide provide a valuable resource for researchers in these fields.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 6-Phospho-2-dehydro-D-gluconate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phospho-2-dehydro-D-gluconate is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides, and for providing reducing power in the form of NADPH. Despite its central role in metabolism, a comprehensive public record of its experimental structural characterization is notably sparse. This technical guide consolidates the available information on 6-phospho-2-dehydro-D-gluconate from biochemical databases and outlines the standard experimental methodologies that would be employed for its full structural elucidation. This document serves as a foundational resource for researchers investigating the pentose phosphate pathway and for professionals in drug development targeting enzymes that interact with this metabolite.
Introduction
6-Phospho-2-dehydro-D-gluconate (also known as 2-dehydro-6-phospho-D-gluconate or 2-keto-6-phosphogluconate) is a six-carbon sugar phosphate that serves as a transient intermediate in the oxidative phase of the pentose phosphate pathway. It is formed by the oxidation of 6-phospho-D-gluconate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH). Understanding the precise structural features of this molecule is crucial for a complete picture of the enzyme-substrate interactions within the PPP and for the rational design of inhibitors that could modulate this pathway for therapeutic purposes, particularly in oncology and infectious diseases.
While detailed experimental data from techniques such as X-ray crystallography or comprehensive NMR analysis on the isolated molecule are not widely published, we can infer its properties from computational data and the well-characterized structure of the enzymes that bind it.
Physicochemical and Biochemical Properties
Computational data for 6-phospho-2-dehydro-D-gluconate has been compiled from various public databases. These properties provide a theoretical baseline for its behavior in a biological context.
| Property | Value | Source |
| Molecular Formula | C6H11O10P | KEGG[1] |
| Molecular Weight | 274.12 g/mol | KEGG[1] |
| Exact Mass | 274.0090 Da | KEGG[1] |
| Charge (at pH 7.3) | -3 | ModelSEED[2] |
| InChIKey | ZKUSPPOKDDRMIU-JJYYJPOSSA-K | ModelSEED[2] |
| SMILES | O=C([O-])C(=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--COP(=O)([O-])[O-] | ModelSEED[2] |
| Gibbs Free Energy (∆G) | -385.46 ± 0.33 kcal/mol | ModelSEED[2] |
Role in the Pentose Phosphate Pathway
6-Phospho-2-dehydro-D-gluconate is an intermediate in the oxidative phase of the pentose phosphate pathway. Its formation and subsequent conversion are central to the production of NADPH and the precursor for nucleotide synthesis, ribulose-5-phosphate. The enzyme 6-phosphogluconate dehydrogenase catalyzes the conversion of 6-phospho-D-gluconate to ribulose-5-phosphate, which is believed to proceed through the 6-phospho-2-dehydro-D-gluconate intermediate.[3]
Experimental Protocols for Structural Characterization
While specific experimental data for 6-phospho-2-dehydro-D-gluconate is limited, the following standard protocols would be applied for its structural characterization. These methodologies are based on established practices for similar phosphorylated sugars.
Synthesis and Purification
The synthesis of 6-phospho-2-dehydro-D-gluconate would likely be enzymatic, utilizing 6-phosphogluconate dehydrogenase in a controlled reaction that prevents its immediate conversion to ribulose-5-phosphate. An alternative approach could involve chemical synthesis, though this would be more complex.
Hypothetical Enzymatic Synthesis and Purification Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 6-phospho-D-gluconate, NADP+, and a suitable buffer (e.g., Tris-HCl at pH 8.0).
-
Enzyme Addition: Initiate the reaction by adding purified 6-phosphogluconate dehydrogenase.
-
Reaction Quenching: Stop the reaction at an early time point to maximize the yield of the intermediate. This can be achieved by rapid pH change or addition of a denaturing agent.
-
Purification: The product would be purified from the reaction mixture using anion-exchange chromatography, taking advantage of the negative charges on the phosphate and carboxylate groups. High-performance liquid chromatography (HPLC) would be used for final purification and quantification.
Mass Spectrometry
Mass spectrometry would be employed to confirm the molecular weight and elemental composition of the purified compound.
Protocol for High-Resolution Mass Spectrometry:
-
Sample Preparation: The purified sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, coupled with an electrospray ionization (ESI) source in negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the deprotonated molecule [M-H]-.
-
Tandem MS (MS/MS): Perform fragmentation analysis to elucidate the structure by isolating the parent ion and inducing collision-induced dissociation (CID). The fragmentation pattern would reveal the loss of the phosphate group (H2PO4-, 97 Da) and water molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed atomic-level structure of a molecule in solution.
Protocol for 1D and 2D NMR Spectroscopy:
-
Sample Preparation: The purified compound is lyophilized and redissolved in deuterium oxide (D2O) to a concentration of 1-10 mM.
-
1D NMR Spectra:
-
¹H NMR: To identify all proton signals and their chemical environments.
-
¹³C NMR: To identify all carbon signals.
-
³¹P NMR: To identify the phosphorus signal of the phosphate group and its coupling to adjacent protons.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
-
Data Analysis: The combination of these spectra would allow for the unambiguous assignment of all proton, carbon, and phosphorus resonances and the determination of the molecule's covalent structure and stereochemistry.
Visualization of Experimental Workflow
The logical flow for the structural characterization of 6-phospho-2-dehydro-D-gluconate is outlined below.
Conclusion
6-Phospho-2-dehydro-D-gluconate remains a molecule of significant biological interest for which detailed experimental structural data is not yet readily available. This guide provides a summary of its known properties and its role in the pentose phosphate pathway. Furthermore, it outlines the standard and robust experimental protocols that would be necessary for its complete structural characterization. The application of these methodologies would provide invaluable insights for researchers in metabolism and aid in the development of novel therapeutics targeting the pentose phosphate pathway. The availability of such data would be a significant contribution to the fields of biochemistry and drug discovery.
References
An In-Depth Technical Guide to 6-Phospho-2-dehydro-D-gluconate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of 6-phospho-2-dehydro-D-gluconate. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant metabolic pathways.
Introduction and Historical Context
The discovery of 6-phospho-2-dehydro-D-gluconate is intrinsically linked to the elucidation of the pentose phosphate pathway (PPP), a fundamental route of glucose metabolism. In the 1930s, Otto Warburg's pioneering work on cellular respiration laid the groundwork for understanding alternative glucose oxidation pathways.[1][2] Subsequent research in the 1950s by scientists including Frank Dickens, Fritz Lipmann, and Bernard Horecker further delineated the steps of what was then called the "hexose monophosphate shunt" or "pentose phosphate shunt."[1][3][4]
It was within this context that 6-phospho-2-dehydro-D-gluconate was identified as a transient, unstable intermediate. The key enzyme, 6-phosphogluconate dehydrogenase (6PGDH), was found to catalyze the oxidative decarboxylation of 6-phospho-D-gluconate to D-ribulose 5-phosphate, with 6-phospho-2-dehydro-D-gluconate (also referred to as 3-keto-6-phosphogluconate) being the ephemeral intermediate in this two-step reaction.[5] This discovery was crucial for completing the map of the oxidative phase of the PPP and understanding its role in generating reducing power in the form of NADPH.
Metabolic Significance
6-phospho-2-dehydro-D-gluconate is a key, albeit transient, intermediate in two major metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.
The Pentose Phosphate Pathway (PPP)
In the oxidative phase of the PPP, 6-phospho-D-gluconate is oxidized by 6-phosphogluconate dehydrogenase (6PGDH) to form the unstable intermediate 6-phospho-2-dehydro-D-gluconate. This intermediate is then rapidly and spontaneously decarboxylated to yield D-ribulose 5-phosphate and CO2. This reaction is a critical source of cellular NADPH, a potent reducing agent essential for various anabolic processes and for protecting the cell against oxidative stress.[6][7] The PPP is particularly active in tissues involved in fatty acid and steroid synthesis, such as the liver, adrenal glands, and mammary glands.[6]
The Entner-Doudoroff (ED) Pathway
The Entner-Doudoroff pathway is a primary route for glucose metabolism in many bacteria. In this pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). While distinct from 6-phospho-2-dehydro-D-gluconate, the study of these related intermediates has been crucial in understanding the metabolic logic and efficiency of the ED pathway.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the metabolism of 6-phospho-2-dehydro-D-gluconate.
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH) from Various Organisms
| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Rattus norvegicus (Rat) small intestine | 6-Phospho-D-gluconate | 595 ± 213 | 8.91 ± 1.92 | - | [8] |
| NADP+ | 53.03 ± 1.99 | [8] | |||
| Dicentrarchus labrax (Bass) liver | 6-Phospho-D-gluconate | 26.66 | - | - | [9] |
| NADP+ | 0.88 | [9] | |||
| Candida utilis | Ribulose-5-phosphate (reductive carboxylation) | - | - | - | [10] |
| Homo sapiens (recombinant in E. coli) | 6-Phospho-D-gluconate | Comparable to mammalian tissues | - | Comparable to mammalian tissues | [11] |
| NADP+ | Comparable to mammalian tissues | [11] |
Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates
| Metabolite | Organism/Cell Type | Condition | Concentration (nmol/g wet weight or other units) | Reference |
| Sedoheptulose-7-phosphate | Sinorhizobium meliloti | Growth on glucose | ~1.5 | [12] |
| Growth on erythritol | ~2.5 | [12] | ||
| Ribose/Ribulose-5-phosphate | Sinorhizobium meliloti | Growth on glucose | ~0.8 | [12] |
| Growth on erythritol | ~1.2 | [12] | ||
| Ribose-5-phosphate | MDCK cells | Adherent cultivation | Varies with growth phase | [13] |
| Uridyl diphosphate glucose | MDCK cells | Adherent cultivation | Varies with growth phase | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 6-phospho-2-dehydro-D-gluconate and its metabolic context.
Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity
This protocol is adapted from a method used for the characterization of 6PGDH from breast cancer cells.[14]
Principle: The activity of 6PGDH is determined by measuring the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl2.
-
NADP+ Solution: 0.5 mM NADP+ in Assay Buffer.
-
Substrate Solution: 2 mM 6-phospho-D-gluconate (6PG) in Assay Buffer.
-
Enzyme Sample: Purified 6PGDH or cell/tissue lysate.
Procedure:
-
To a cuvette, add the enzyme sample.
-
Add the NADP+ solution to the cuvette.
-
Incubate the mixture at 37°C.
-
Initiate the reaction by adding the 6PG substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Purification of Recombinant Human 6-Phosphogluconate Dehydrogenase from E. coli
This protocol describes a one-step purification of N-terminally histidine-tagged human 6PGDH.[11]
Materials:
-
E. coli strain expressing the recombinant human 6PGDH with an N-terminal histidine tag.
-
Lysis Buffer.
-
Ni-NTA affinity chromatography column.
-
Wash Buffer.
-
Elution Buffer.
Procedure:
-
Induce the expression of the recombinant protein in the E. coli culture.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the bound 6PGDH with Elution Buffer containing imidazole.
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Dialyze the purified enzyme against a suitable storage buffer.
Quantification of 6-Phosphogluconate by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the analysis of sugar phosphates, including 6-phosphogluconate, by LC-MS.[15][16]
Sample Preparation (from cell culture):
-
Rapidly quench the metabolism of the cells, for example, by using cold methanol.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Separate the polar metabolites (containing sugar phosphates) from the non-polar components by centrifugation.
-
Dry the polar extract under vacuum and reconstitute it in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
LC Column: A column suitable for the separation of polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode is typically used for the detection of phosphorylated compounds.
-
Detection: Monitor the specific precursor-to-product ion transition for 6-phosphogluconate in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and regulatory mechanisms involving 6-phospho-2-dehydro-D-gluconate.
Pentose Phosphate Pathway (Oxidative Phase)
Entner-Doudoroff Pathway
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From the Warburg effect to the latest in cancer research | Agilent [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Warburg Effect 97 Years after Its Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comprehensive Guide to 6-Phospho-2-dehydro-D-gluconate and its Synonyms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of microbial metabolism, precise molecular identification is paramount. This guide provides a comprehensive overview of 6-phospho-2-dehydro-D-gluconate, a key intermediate in the Entner-Doudoroff pathway. A clear understanding of its nomenclature, metabolic context, and analytical methods is crucial for researchers in microbiology, biochemistry, and drug development targeting bacterial pathways.
Unraveling the Nomenclature: Synonyms and Identifiers
The compound 6-phospho-2-dehydro-D-gluconate is known by a variety of names in biochemical literature, which can often lead to confusion. The following table summarizes its common synonyms and database identifiers to facilitate accurate cross-referencing.
| Synonym | Common Abbreviation | Source / Database Identifier |
| 6-O-Phosphono-2-oxo-2-deoxy-D-arabino-hexonic acid | - | J-GLOBAL[1] |
| 2-Dehydro-D-gluconate 6-phosphate | - | J-GLOBAL[1], KEGG: C01218[2] |
| 2-keto-3-deoxy-6-phosphogluconic acid | KDPG | PubChem CID: 44229082[3] |
| 6-phospho-2-keto-3-deoxygluconate | - | PubChem CID: 44229082[3] |
| 2-keto-3-deoxy-6-phospho-D-gluconate | - | PubChem CID: 44229082[3] |
| 3-Deoxy-2-keto-6-phosphogluconic acid | - | Sigma-Aldrich |
| 2-keto-6-phosphogluconate | - | ModelSEED: cpd00896[4] |
The Central Role in the Entner-Doudoroff Pathway
6-phospho-2-dehydro-D-gluconate is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for glucose catabolism found in many bacteria, particularly Gram-negative species, as well as in some archaea and eukaryotes.[5][6] This pathway is distinguished by a unique set of enzymes that ultimately convert glucose into pyruvate and glyceraldehyde-3-phosphate.[5]
The formation and subsequent cleavage of 6-phospho-2-dehydro-D-gluconate (more commonly referred to by its isomer's name, 2-keto-3-deoxy-6-phosphogluconate or KDPG in this context) are the defining steps of the ED pathway.
Figure 1. The Entner-Doudoroff Pathway.
Experimental Protocols for Key Enzymes
The characterization of enzymes involved in the metabolism of 6-phospho-2-dehydro-D-gluconate is fundamental to understanding this pathway. Below are detailed methodologies for assaying the two key enzymes of the Entner-Doudoroff pathway.
Protocol 1: Assay for 6-Phosphogluconate Dehydratase (Edd) Activity
This protocol measures the activity of 6-phosphogluconate dehydratase by quantifying the formation of its product, which can be detected using a colorimetric method.
Materials:
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
MgCl₂ (50 mM)
-
KCl (2.5 M)
-
D-gluconate (5 mM)
-
Thiobarbituric acid (TBA) reagent
-
Purified 6-phosphogluconate dehydratase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture containing 0.1 M Tris-HCl (pH 7.5), 2.5 M KCl, 50 mM MgCl₂, and 5 mM D-gluconate.[7]
-
Initiate the reaction by adding the enzyme solution to the assay mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Quantify the formation of 2-keto-3-deoxy-6-phosphogluconate using the thiobarbituric acid (TBA) assay, which forms a colored product.[7]
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 548 nm).[8]
-
Calculate the enzyme activity based on the rate of product formation, using a standard curve if necessary.
Protocol 2: Assay for 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase (Eda) Activity
This protocol utilizes a coupled enzymatic assay to measure the activity of KDPG aldolase by monitoring the oxidation of NADH.
Materials:
-
Bis-Tris buffer (20 mM, pH 7.5)
-
KCl (1.5 M)
-
NADH (0.2 mM)
-
2-keto-3-deoxy-6-phosphogluconate (KDPG) (up to 0.56 mM)
-
Lactate dehydrogenase (LDH) (sufficient units)
-
Purified KDPG aldolase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture in a cuvette containing 20 mM Bis-Tris (pH 7.5), 1.5 M KCl, 0.2 mM NADH, and lactate dehydrogenase.[7]
-
Add the KDPG aldolase enzyme solution to the mixture.
-
Initiate the reaction by adding varying concentrations of the substrate, KDPG.[7]
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+ as the pyruvate produced by KDPG aldolase is reduced to lactate by LDH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance change over time.
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in the Entner-Doudoroff pathway provide valuable insights into their efficiency and substrate affinity. The following table summarizes available kinetic data for KDPG aldolase from different organisms.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| KDPG Aldolase | Escherichia coli | KDPG | ~0.2 | ~80 | 8.0 x 10⁵ | Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC - NIH[9] |
| KDPG Aldolase | Thermotoga maritima | KDPG | - | 83 | 8.3 x 10⁵ | Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC - NIH[10] |
| KDPG Aldolase | Zymomonas mobilis | KDPG | - | - | - | Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase - ASM Journals[7] |
| KDPGal Aldolase | Escherichia coli | KDPGal | 0.2 | 4 | 1.9 x 10⁴ | Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC - NIH[9] |
| KDG-Aldolase | Sulfolobus solfataricus | KDG | - | - | - | Kinetic parameters of KDG-aldolase Data were analysed using the direct... - ResearchGate[8] |
Experimental Workflow: From Gene to Kinetic Characterization
The following diagram illustrates a typical experimental workflow for the characterization of an enzyme from the Entner-Doudoroff pathway, such as 6-phosphogluconate dehydratase.
Figure 2. Workflow for Enzyme Characterization.
This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study of bacterial metabolism. A thorough understanding of the nomenclature, biochemical pathways, and experimental methodologies associated with 6-phospho-2-dehydro-D-gluconate is essential for advancing research and development in this critical area of science.
References
- 1. 6-Phospho-2-dehydro-D-gluconate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. KEGG COMPOUND: C01218 [kegg.jp]
- 3. 2-Dehydro-3-deoxy-D-gluconate 6-phosphate | C6H8O9P-3 | CID 44229082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ModelSEED [modelseed.org]
- 5. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 6. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]
6-phospho-2-dehydro-D-gluconate in the Entner-Doudoroff pathway
An In-depth Technical Guide to 2-Keto-3-deoxy-6-phosphogluconate (KDPG) in the Entner-Doudoroff Pathway
Introduction
The Entner-Doudoroff (ED) pathway is a crucial metabolic route for carbohydrate catabolism, primarily observed in Gram-negative bacteria, but also present in some Gram-positive bacteria, archaea, and even eukaryotes like plants and algae.[1][2] First described by Michael Doudoroff and Nathan Entner in 1952 in Pseudomonas saccharophila, this pathway is distinct from the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the pentose phosphate pathway (PPP).[1][3][4] A central feature of the ED pathway is its unique set of enzymes and a key metabolic intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG).[4][5]
This technical guide provides a comprehensive overview of KDPG, often referred to by the synonym 6-phospho-2-dehydro-D-gluconate, focusing on its formation, subsequent cleavage, the enzymes involved, and its overall significance in cellular metabolism. The content is tailored for researchers, scientists, and professionals in drug development who are interested in bacterial metabolism and potential targets for novel therapeutics.
The Central Role of KDPG in the Entner-Doudoroff Pathway
The ED pathway diverges from other glycolytic routes after the formation of 6-phosphogluconate. Instead of being further oxidized as in the PPP, 6-phosphogluconate enters the two-step core of the ED pathway, which revolves entirely around KDPG.[4]
-
Formation of KDPG : The first unique step is the dehydration of 6-phospho-D-gluconate, catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd) . This reaction removes a molecule of water to form KDPG.[3][6]
-
Cleavage of KDPG : The second unique step involves the enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (Eda) , which catalyzes a retro-aldol cleavage of KDPG. This reaction splits the six-carbon KDPG molecule into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P) .[5][7]
The G3P molecule then enters the lower, shared portion of the EMP pathway to be converted into a second molecule of pyruvate, generating ATP and NADH.[3][4] Overall, the catabolism of one molecule of glucose via the ED pathway yields a net of 1 ATP, 1 NADH, and 1 NADPH.[1][8]
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. davuniversity.org [davuniversity.org]
- 4. ou.edu [ou.edu]
- 5. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 8. Entner Doudoroff pathway | PPTX [slideshare.net]
Regulating a Keystone Metabolite: A Technical Guide to 6-Phospho-2-Dehydro-D-Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a critical, albeit transient, intermediate in cellular metabolism, positioned at the crossroads of the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Its cellular concentration is tightly regulated by the interplay of its synthesis and degradation, a process crucial for maintaining metabolic homeostasis and cellular redox balance. Dysregulation of the pathways involving this metabolite has been implicated in various diseases, including cancer and infectious diseases, making the enzymes that control its levels attractive targets for therapeutic intervention. This guide provides an in-depth overview of the regulation of 6-phospho-2-dehydro-D-gluconate, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
I. Metabolic Hub: Synthesis and Degradation of 6-Phospho-2-Dehydro-D-Gluconate
The intracellular levels of 6-phospho-2-dehydro-D-gluconate are determined by the catalytic activities of the enzymes that produce and consume it.
A. Synthesis
-
Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, 6-phospho-2-dehydro-D-gluconate is formed as a transient, enzyme-bound intermediate during the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate. This reaction is catalyzed by 6-phosphogluconate dehydrogenase (6PGDH) .
-
Entner-Doudoroff (ED) Pathway: In organisms utilizing the ED pathway, a primary route for glucose metabolism in many bacteria, 6-phospho-2-dehydro-D-gluconate is a key intermediate.[1] It is produced from 6-phospho-D-gluconate through a dehydration reaction catalyzed by 6-phosphogluconate dehydratase (EDD) .
B. Degradation
-
Pentose Phosphate Pathway (PPP): The 6PGDH enzyme, after forming 6-phospho-2-dehydro-D-gluconate, promptly decarboxylates it to generate ribulose-5-phosphate and NADPH.
-
Entner-Doudoroff (ED) Pathway: The intermediate is cleaved by 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase into pyruvate and glyceraldehyde-3-phosphate.
II. Regulatory Mechanisms
The regulation of 6-phospho-2-dehydro-D-gluconate levels is intricately linked to the control of the enzymes in the PPP and ED pathways. This regulation occurs at both the allosteric and transcriptional levels.
A. Allosteric Regulation
The activity of 6PGDH is modulated by key metabolites, providing rapid control over the flux through the oxidative PPP.
-
NADPH: A product of the 6PGDH reaction, NADPH acts as a potent competitive inhibitor, providing a classic example of feedback inhibition. High levels of NADPH signal sufficient reducing power, thus downregulating its own production.
-
6-Phospho-D-gluconate: The substrate for 6PGDH can also act as an allosteric activator, ensuring its own efficient removal when its levels rise.
B. Transcriptional Regulation
The expression of the genes encoding the enzymes of the PPP and ED pathways is tightly controlled to meet the metabolic demands of the cell.
-
Pentose Phosphate Pathway: The transcription of genes for PPP enzymes, including 6PGDH, can be upregulated in response to oxidative stress. This response is mediated by transcription factors such as NRF2, which senses cellular redox status.
-
Entner-Doudoroff Pathway: The genes for the ED pathway enzymes, edd (encoding 6-phosphogluconate dehydratase) and eda (encoding KDPG aldolase), are often organized in an operon. Their expression is typically induced by the presence of gluconate and subject to catabolite repression.
III. Data Presentation: Kinetic Parameters of Key Enzymes
The following tables summarize the available quantitative data for the enzymes involved in the metabolism of 6-phospho-2-dehydro-D-gluconate.
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH)
| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) |
| Corynebacterium glutamicum | 6-Phospho-D-gluconate | 340 | - | 19 |
| Corynebacterium glutamicum | NADP+ | 160 | - | 17.1 |
| Bass liver | 6-Phospho-D-gluconate | 26.66 | - | - |
| Bass liver | NADP+ | 0.88 | - | - |
| Pig liver | 6-Phospho-D-gluconate | 13.5 | - | - |
| Rat small intestine | 6-Phospho-D-gluconate | 595 | 8.91 | - |
| Rat small intestine | NADP+ | 53.03 | - | - |
Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydratase (EDD)
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) |
| Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - |
Table 3: Kinetic Parameters of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Aldolase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) |
| Escherichia coli | KDPG | 0.1 | - | 80 |
| Escherichia coli KDPGal aldolase | KDPGal | 0.2 | - | 4 |
| Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | - |
IV. Experimental Protocols
A. Measurement of 6-Phospho-2-dehydro-D-gluconate Levels
Direct quantification of the unstable 6-phospho-2-dehydro-D-gluconate intermediate is challenging. However, its more stable product in the ED pathway, 2-keto-3-deoxy-6-phosphogluconate (KDPG), can be measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for the detection of 6-phospho-2-dehydro-D-gluconate, provided that appropriate standards are synthesized and sample handling is optimized to minimize degradation.
Protocol: LC-MS/MS for KDPG Detection (Adaptable for 6-Phospho-2-dehydro-D-gluconate)
-
Metabolite Extraction:
-
Quench cellular metabolism rapidly by adding a cold solvent mixture (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) at -20°C.
-
Lyse the cells by sonication or bead beating while maintaining low temperatures.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Lyophilize the supernatant and resuspend in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Set up a specific MRM transition for the target analyte. For KDPG, the characteristic transition is m/z 257 → 79. A similar approach would be required for 6-phospho-2-dehydro-D-gluconate, which would involve determining its specific parent and fragment ions.
-
B. Enzyme Activity Assays
1. 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay
This assay measures the rate of NADPH production, which is directly proportional to 6PGDH activity.
-
Principle: The increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH is monitored spectrophotometrically.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
NADP+
-
6-phospho-D-gluconate
-
-
Procedure:
-
Add all components except the substrate (6-phospho-D-gluconate) to a cuvette and incubate at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding 6-phospho-D-gluconate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
2. 6-Phosphogluconate Dehydratase (EDD) Activity Assay
This is a coupled enzyme assay that measures the formation of pyruvate from the product of the EDD reaction.
-
Principle: The product of the EDD reaction, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is cleaved by KDPG aldolase to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
NADH
-
Lactate dehydrogenase
-
KDPG aldolase
-
6-phospho-D-gluconate
-
-
Procedure:
-
Add all components except the substrate (6-phospho-D-gluconate) to a cuvette.
-
Initiate the reaction by adding 6-phospho-D-gluconate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
3. KDPG Aldolase Activity Assay
This is also a coupled enzyme assay that measures the formation of pyruvate.
-
Principle: Similar to the EDD assay, the pyruvate produced by KDPG aldolase is measured through the lactate dehydrogenase-coupled reaction, monitoring the oxidation of NADH at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
NADH
-
Lactate dehydrogenase
-
2-keto-3-deoxy-6-phosphogluconate (KDPG)
-
-
Procedure:
-
Add all components except the substrate (KDPG) to a cuvette.
-
Initiate the reaction by adding KDPG.
-
Monitor the decrease in absorbance at 340 nm over time.
-
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Caption: Metabolic pathways and regulation of 6-phospho-2-dehydro-D-gluconate.
B. Experimental Workflows
Caption: General workflows for metabolite quantification and enzyme activity assays.
VI. Implications for Drug Development
The central role of the PPP in cancer cell metabolism and in the survival of certain pathogens has made its enzymes, particularly 6PGDH, attractive targets for drug discovery.[2]
-
Cancer Therapeutics: Cancer cells often exhibit increased flux through the PPP to support rapid proliferation and combat oxidative stress. Inhibition of 6PGDH can disrupt these processes, leading to reduced tumor growth and increased sensitivity to other cancer therapies.
-
Infectious Diseases: Some pathogenic organisms are highly dependent on the PPP for NADPH production to counteract oxidative stress from the host immune system. Targeting 6PGDH in these pathogens presents a promising antimicrobial strategy.
While 6-phospho-2-dehydro-D-gluconate itself is likely too unstable to be a direct drug target, understanding its regulation is key to developing effective inhibitors for the enzymes that control its levels. The development of potent and selective inhibitors of 6PGDH and other enzymes in these pathways holds significant therapeutic potential.
References
Methodological & Application
Application Note: Quantification of 6-Phospho-2-dehydro-D-gluconate using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-phospho-2-dehydro-D-gluconate in biological matrices. 6-phospho-2-dehydro-D-gluconate is a key intermediate in the Entner-Doudoroff pathway, an alternative to glycolysis in some microorganisms. The method utilizes hydrophilic interaction liquid chromatography (HILIC) for separation, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection. This approach offers high specificity and sensitivity, making it suitable for metabolic research and drug development targeting microbial pathways.
Introduction
6-Phospho-2-dehydro-D-gluconate is a crucial metabolite in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism distinct from glycolysis and the pentose phosphate pathway. This pathway is particularly important in several bacterial species, including pathogens, making its intermediates potential targets for novel antimicrobial agents. Accurate quantification of 6-phospho-2-dehydro-D-gluconate is therefore essential for understanding the metabolic flux through this pathway and for evaluating the efficacy of potential inhibitors.
Traditional methods for analyzing sugar phosphates can be challenging due to their high polarity, which leads to poor retention on reversed-phase chromatography columns.[1][2] This application note presents a robust LC-MS/MS method employing a HILIC column for effective separation of polar metabolites, without the need for derivatization or ion-pairing reagents.[1]
Experimental
Sample Preparation
A protein precipitation and extraction procedure is employed to isolate polar metabolites from biological samples (e.g., bacterial cell lysates).
Protocol:
-
To 100 µL of sample (e.g., cell lysate), add 400 µL of a cold extraction solvent (Methanol:Acetonitrile:Water, 50:30:20 v/v/v).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog of a related sugar phosphate) to all samples, calibrators, and quality controls.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Acetonitrile with 10 mM Ammonium Acetate, pH 9.0).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a HILIC column to retain and separate the polar analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 90% B; 1-8 min: 90% to 50% B; 8-9 min: 50% B; 9-10 min: 50% to 90% B; 10-15 min: 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for sensitive and specific detection of 6-phospho-2-dehydro-D-gluconate.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 275.0 |
| Product Ions (m/z) | 97.0 (Quantifier), 79.0 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
| Resolution | Unit |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 6-phospho-2-dehydro-D-gluconate.
Quantitative Performance
The method was validated for linearity, sensitivity, accuracy, and precision. Calibration curves were linear over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficient for the analysis of biological samples.
Table 3: Quantitative Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Concentration Range | 1 ng/mL - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Entner-Doudoroff Pathway
The following diagram illustrates the position of 6-phospho-2-dehydro-D-gluconate within the Entner-Doudoroff pathway.
References
Application Notes and Protocols for the Enzymatic Assay of 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway. The assay is based on a coupled enzymatic reaction that can be monitored spectrophotometrically.
Introduction
6-Phospho-2-dehydro-D-gluconate (KDPG) is a crucial metabolite in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis, predominantly found in bacteria and archaea. The ability to accurately measure KDPG concentration is essential for studying microbial metabolism, screening for inhibitors of the ED pathway, and for various applications in biotechnology and drug development.
This document outlines a reliable and sensitive enzymatic assay for the quantification of KDPG. The principle of the assay involves the enzymatic cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate, followed by the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH.
Assay Principle
The concentration of 6-phospho-2-dehydro-D-gluconate (KDPG) is determined using a coupled enzyme assay. The assay proceeds in two steps:
-
KDPG Aldolase Reaction: 2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (EC 4.1.2.14) catalyzes the cleavage of KDPG into one molecule of pyruvate and one molecule of D-glyceraldehyde-3-phosphate.
-
Lactate Dehydrogenase Reaction: The pyruvate produced in the first reaction is then reduced to L-lactate by L-lactate dehydrogenase (LDH) (EC 1.1.1.27). This reaction utilizes one molecule of reduced nicotinamide adenine dinucleotide (NADH), oxidizing it to NAD+.
The concentration of KDPG in the sample is directly proportional to the amount of NADH oxidized. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is monitored spectrophotometrically.
Materials and Reagents
Equipment
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Microcentrifuge
-
Pipettes and tips
-
pH meter
-
Vortex mixer
Reagents
-
HEPES buffer (1 M, pH 8.0)
-
NADH (reduced nicotinamide adenine dinucleotide), sodium salt
-
L-Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich)
-
2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase (e.g., from Sulfolobus acidocaldarius or other microbial sources)
-
Perchloric acid (PCA), ~0.6 M
-
Potassium carbonate (K₂CO₃), 2 M
-
KDPG standard solution (concentration to be determined accurately)
-
Ultrapure water
Experimental Protocols
Preparation of Reagents
-
100 mM HEPES Buffer (pH 8.0): Dilute the 1 M stock solution with ultrapure water and adjust the pH to 8.0 using NaOH or HCl if necessary.
-
10 mM NADH Solution: Dissolve the appropriate amount of NADH in 100 mM HEPES buffer (pH 8.0). Prepare this solution fresh daily and keep it on ice, protected from light.
-
L-Lactate Dehydrogenase (LDH) Solution: Prepare a solution of LDH at a concentration of approximately 500 units/mL in 100 mM HEPES buffer (pH 8.0).
-
KDPG Aldolase Solution: The optimal concentration of KDPG aldolase should be determined empirically to ensure the reaction goes to completion in a reasonable timeframe without being the rate-limiting step. A starting concentration of 10-20 units/mL is recommended.
-
KDPG Standard Solutions: Prepare a series of KDPG standard solutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the stock solution in ultrapure water.
Sample Preparation
For biological samples (e.g., cell extracts), it is crucial to stop metabolic activity and extract the metabolites.
-
Quenching and Extraction: Rapidly quench the metabolic activity of the cells by, for example, adding the cell suspension to a cold methanol solution.
-
Acid Extraction: Extract the metabolites by adding a known volume of cold 0.6 M perchloric acid.
-
Neutralization: Centrifuge the extract to pellet the precipitated proteins. Transfer the supernatant to a new tube and neutralize it by adding 2 M K₂CO₃. The formation of a precipitate (KClO₄) will occur.
-
Clarification: Centrifuge to remove the KClO₄ precipitate. The resulting supernatant is the neutralized extract ready for the assay.
Assay Procedure
The assay should be performed in a 1 cm path length cuvette at a constant temperature (e.g., 25°C or 37°C).
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:
-
100 mM HEPES buffer (pH 8.0)
-
0.2 mM NADH
-
Sample or KDPG standard
-
L-Lactate Dehydrogenase (sufficient to ensure it is not rate-limiting, e.g., 3 units)
-
Ultrapure water to a final volume of, for example, 1 mL.
-
-
Initial Absorbance Reading (A1): Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate in the sample. Read the initial absorbance at 340 nm (A1). This reading should be stable.
-
Initiation of the KDPG Reaction: Start the specific reaction by adding a small volume of the KDPG aldolase solution to the cuvette.
-
Final Absorbance Reading (A2): Mix gently and monitor the decrease in absorbance at 340 nm until the reading is stable (reaction completion). This final absorbance is A2.
-
Calculate the Change in Absorbance (ΔA): ΔA = A1 - A2.
-
Blank: A blank reaction containing all components except the sample/standard should be run to account for any background NADH oxidation. Subtract the ΔA of the blank from the ΔA of the samples and standards.
Data Analysis and Calculations
The concentration of KDPG in the sample is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Concentration of KDPG (µM) = (ΔA_sample - ΔA_blank) * 10^6 / (6.22 * path length in cm)
Alternatively, a standard curve can be generated by plotting the ΔA of the KDPG standards against their known concentrations. The concentration of KDPG in the unknown samples can then be determined by interpolation from this standard curve.
Quantitative Data Summary
The following table summarizes typical reaction conditions and parameters for the enzymatic assay of KDPG. These values may require optimization depending on the specific enzymes and experimental setup.
| Parameter | Value | Reference |
| Wavelength | 340 nm | [1][2] |
| Temperature | 25°C or 37°C | [1][2] |
| pH | 8.0 | [1][2] |
| Buffer | 100 mM HEPES | [1][2] |
| NADH Concentration | 0.2 mM | [1][2] |
| Molar Extinction Coefficient of NADH | 6220 M⁻¹cm⁻¹ at 340 nm | [2] |
| KM of C. crescentus EDD for 6PG | 0.3 mM | [1][3] |
| Vmax of C. crescentus EDD | 61.6 U/mg | [1][3] |
| Km of H. volcanii KDPGA for KDPG | 0.29 ± 0.03 mM | [4] |
| Vmax of H. volcanii KDPGA | 209 ± 12 U/mg | [4] |
Note: The kinetic parameters for EDD (6-phosphogluconate dehydratase) are provided for context as it is the enzyme that produces KDPG. The key enzyme in this assay is KDPG aldolase (KDPGA).
Troubleshooting
| Issue | Possible Cause | Solution |
| High blank reading | Contamination of reagents with pyruvate or other LDH substrates. | Use high-purity reagents. Prepare fresh solutions. |
| No or slow reaction | Inactive enzymes (KDPG aldolase or LDH). Incorrect pH or temperature. Presence of inhibitors in the sample. | Check enzyme activity with positive controls. Verify buffer pH and incubator/spectrophotometer temperature. Dilute the sample or use a sample preparation method that removes inhibitors. |
| Drifting baseline (A1) | Instability of NADH. Contamination with other dehydrogenases in the sample. | Prepare NADH solution fresh and keep it on ice and protected from light. Ensure sample is properly prepared to remove interfering enzymes. |
| Non-linear reaction progress | KDPG aldolase is rate-limiting. Substrate or cofactor depletion. | Increase the concentration of KDPG aldolase. Ensure initial substrate and NADH concentrations are not limiting. |
Conclusion
The coupled enzymatic assay described provides a specific, sensitive, and quantitative method for the determination of 6-phospho-2-dehydro-D-gluconate (KDPG) concentration. This protocol is adaptable for various research and development applications, including metabolic flux analysis, enzyme kinetics, and high-throughput screening for inhibitors of the Entner-Doudoroff pathway. Careful preparation of reagents and samples, along with appropriate controls, is crucial for obtaining accurate and reproducible results.
References
- 1. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Extraction of 6-phospho-2-dehydro-D-gluconate from Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-phospho-2-dehydro-D-gluconate is a key intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis that is prevalent in many bacteria, particularly Gram-negative species. The accurate measurement of this metabolite is crucial for understanding bacterial metabolism, identifying novel antimicrobial targets, and in the metabolic engineering of microorganisms for biotechnological applications.
This document provides a detailed protocol for the extraction of 6-phospho-2-dehydro-D-gluconate from bacterial cells for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The presented method is a robust procedure adapted from established protocols for bacterial metabolomics.
Signaling and Metabolic Pathways
The Entner-Doudoroff pathway is central to the metabolism of glucose in many bacteria. The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconolactone and subsequently hydrolyzed to 6-phosphogluconate. The key step involving the target metabolite is the dehydration of 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved to pyruvate and glyceraldehyde-3-phosphate. The intermediate "6-phospho-2-dehydro-D-gluconate" is an alternative name for 2-keto-3-deoxy-6-phosphogluconate (KDPG).
Caption: The Entner-Doudoroff Pathway highlighting the position of 2-keto-3-deoxy-6-phosphogluconate.
Experimental Protocols
This section details the necessary steps for the extraction of 6-phospho-2-dehydro-D-gluconate from bacterial cells. The protocol is designed to be compatible with downstream analysis by LC-MS.
I. Bacterial Cell Culture and Harvesting
-
Culture: Grow bacterial cells in an appropriate liquid medium to the desired optical density (e.g., mid-exponential phase). The volume of culture required will depend on the cell density and the intracellular concentration of the metabolite. A starting volume of 10-50 mL is often sufficient.
-
Harvesting: Rapidly harvest the cells by centrifugation at 4°C. For example, centrifuge at 8,000 x g for 10 minutes.
-
Washing: It is critical to quickly remove the extracellular medium to prevent contamination of the metabolite pool.
-
Resuspend the cell pellet in an equal volume of ice-cold phosphate-buffered saline (PBS) or a similar isotonic buffer.
-
Centrifuge again under the same conditions.
-
Repeat the wash step. Some protocols recommend a final wash with water to remove buffer salts, which can be beneficial for LC-MS analysis[1].
-
II. Metabolite Extraction
This protocol utilizes a cold methanol-chloroform-water extraction method, which is effective for a broad range of polar and non-polar metabolites.
Reagents:
-
Methanol (LC-MS grade), pre-chilled to -40°C
-
Chloroform (LC-MS grade), pre-chilled to -40°C
-
Ultrapure water (LC-MS grade), pre-chilled to 4°C
Procedure:
-
Quenching and Lysis:
-
After the final wash, resuspend the cell pellet in 1 mL of a pre-chilled (-40°C) methanol:chloroform (1:1 v/v) solution. This step serves to quench metabolic activity and initiate cell lysis.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes to ensure complete extraction.
-
-
Phase Separation:
-
Add 0.5 mL of ice-cold ultrapure water to the mixture.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.
-
-
Collection of Polar Metabolites:
-
6-phospho-2-dehydro-D-gluconate is a polar molecule and will be in the upper aqueous phase.
-
Carefully collect the upper aqueous phase (approximately 600 µL) and transfer it to a new microcentrifuge tube. Be cautious not to disturb the protein interface.
-
-
Sample Preparation for LC-MS:
-
The collected aqueous extract can be directly analyzed or dried down and reconstituted in a suitable solvent for LC-MS analysis.
-
For drying, use a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a solvent compatible with your LC-MS method, such as a water:acetonitrile mixture (e.g., 3:7 v/v)[1].
-
Filter the reconstituted sample through a 0.22 µm or a 3kDa Nanosep filter to remove any remaining particulate matter or proteins before injection into the LC-MS system[1].
-
Caption: Workflow for the extraction of 6-phospho-2-dehydro-D-gluconate from bacterial cells.
Data Presentation
The efficiency of metabolite extraction can be influenced by several factors including the solvent system, temperature, and the specific bacterial species. The following table summarizes a comparison of different extraction methods for bacterial metabolomics, which can be adapted for optimizing the extraction of 6-phospho-2-dehydro-D-gluconate.
| Extraction Method | Key Advantages | Considerations | Reference |
| Cold Methanol:Chloroform (1:1) | Extracts a higher concentration of metabolites compared to methanol alone. | Biphasic method requires careful separation of layers. | [2] |
| Cold Methanol | Simple, single-solvent method. | May have lower recovery for some metabolites compared to multi-solvent systems. | [2] |
| Hot Ethanol | Can be effective for certain classes of metabolites. | Risk of metabolite degradation at higher temperatures. | [2] |
| Perchloric Acid | Effective for quenching and lysis. | Can be harsh and may not be suitable for all downstream analyses. | [2] |
Quantification
Quantification of 6-phospho-2-dehydro-D-gluconate is typically performed using targeted LC-MS/MS. This requires a purified standard of the compound to create a calibration curve.
An alternative, indirect method involves enzymatic assays. For instance, the activity of 6-phosphogluconate dehydrogenase, the enzyme that produces ribulose-5-phosphate from 6-phosphogluconate, can be measured spectrophotometrically by monitoring the production of NADPH at 340 nm[3]. While this does not directly measure 6-phospho-2-dehydro-D-gluconate, it quantifies a related and crucial step in the pathway. Commercial assay kits are available for 6-phosphogluconate[4].
Conclusion
The protocol described provides a robust and reliable method for the extraction of 6-phospho-2-dehydro-D-gluconate from bacterial cells. The use of a cold methanol-chloroform-water system ensures rapid quenching of metabolic activity and efficient extraction of polar metabolites. For accurate quantification, a targeted LC-MS/MS approach is recommended. This application note serves as a comprehensive guide for researchers investigating the Entner-Doudoroff pathway and its role in bacterial physiology and as a potential target for novel therapeutics.
References
Application Note and Protocol: Enzymatic Synthesis of 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phospho-2-dehydro-D-gluconate, also known as 2-keto-6-phosphogluconate, is a key intermediate in the Entner-Doudoroff pathway. Its availability is crucial for biochemical assays and metabolic research. While chemical synthesis routes exist, they often involve hazardous reagents and result in low yields[1][2]. This application note details a highly efficient and stereospecific enzymatic synthesis of 6-phospho-2-dehydro-D-gluconate from 6-phosphogluconate (6PG) using the enzyme 6-phosphogluconate dehydratase (EDD). This biocatalytic approach offers significantly higher yields and a more straightforward purification process compared to traditional chemical methods[1][3][4][5].
Introduction
6-Phospho-2-dehydro-D-gluconate is a critical metabolite in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism distinct from glycolysis. The study of this pathway and its enzymes is essential for understanding microbial metabolism and for various biotechnological applications. The limited commercial availability and the challenges associated with the chemical synthesis of 6-phospho-2-dehydro-D-gluconate have hindered research in these areas[2][3][4].
The enzymatic dehydration of readily available 6-phosphogluconate provides a robust and efficient alternative for producing high-purity 6-phospho-2-dehydro-D-gluconate. This method utilizes the specific catalytic activity of 6-phosphogluconate dehydratase to convert 6PG into the desired product with high yield and stereospecificity[1][3][4].
Data Presentation
The following table summarizes the quantitative data from a representative enzymatic synthesis of 6-phospho-2-dehydro-D-gluconate using 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD)[1][3][4].
| Parameter | Value | Reference |
| Starting Material | 1 g 6-phosphogluconate (6PG) | [1] |
| Enzyme | Recombinantly produced CcEDD | [1][3][4] |
| Final Product Yield | 0.81 g | [1] |
| Molar Yield | 90% | [1][3][4] |
| Purity | Stereochemically pure | [1] |
| Analysis Methods | HPLC-MS and NMR | [1] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of 6-phospho-2-dehydro-D-gluconate. The protocol is based on the successful gram-scale production using recombinant 6-phosphogluconate dehydratase[1][3][4].
Part 1: Recombinant Production and Purification of 6-Phosphogluconate Dehydratase (EDD)
-
Gene Expression : The gene encoding 6-phosphogluconate dehydratase is cloned into an appropriate expression vector (e.g., pET vectors with a His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture : Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to the culture and continue incubation at a lower temperature (e.g., 16-20°C) for several hours or overnight.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification : Clarify the lysate by centrifugation. The supernatant containing the His-tagged EDD is then purified using nickel ion affinity chromatography in a one-step procedure[1][3][4]. Elute the purified enzyme and dialyze against a suitable storage buffer.
Part 2: Enzymatic Synthesis of 6-Phospho-2-dehydro-D-gluconate
-
Reaction Setup : Prepare a reaction mixture containing:
-
200 mM HEPES buffer (pH 8.0)
-
5 mM MnCl₂
-
A defined concentration of 6-phosphogluconate (e.g., up to 1g for gram-scale synthesis)
-
Purified 6-phosphogluconate dehydratase enzyme[1]
-
-
Incubation : Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time[1].
-
Reaction Monitoring (Optional Discontinuous Assay) :
-
At regular intervals, take aliquots (e.g., 100 µL) from the reaction mixture.
-
Stop the reaction in the aliquot by adding 10 µL of 20% (w/v) trichloroacetic acid (TCA) and incubating on ice for 10 minutes[1][2].
-
Centrifuge the sample to pellet the precipitated protein.
-
The formation of 6-phospho-2-dehydro-D-gluconate can be determined spectrophotometrically by coupling its conversion to pyruvate and monitoring NADH oxidation[1][2].
-
Part 3: Purification of 6-Phospho-2-dehydro-D-gluconate
-
Enzyme Removal : Once the reaction is complete (as determined by monitoring), the enzyme can be removed. This can be achieved by methods such as ultrafiltration or precipitation.
-
Chromatographic Purification : The resulting solution containing 6-phospho-2-dehydro-D-gluconate can be further purified using chromatographic techniques such as ion-exchange chromatography to remove any remaining starting material, buffer salts, and other impurities.
-
Product Characterization : The final product should be characterized to confirm its identity and purity. This is typically done using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Visualizations
Signaling Pathway
Caption: Enzymatic conversion of 6-phosphogluconate.
Experimental Workflow
Caption: Workflow for enzymatic synthesis.
References
- 1. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Data_Sheet_1_Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus.pdf - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis of Pentose Phosphate Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting Metabolic Flux Analysis (MFA) to investigate the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1][2][3] Understanding its regulation and flux is critical in various research fields, including cancer metabolism, neurobiology, and drug development.
Introduction to Metabolic Flux Analysis and the Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism, running parallel to glycolysis.[2] It is divided into two main branches: the oxidative and the non-oxidative branch.[2][3] The oxidative branch is responsible for converting glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process.[2][3] The non-oxidative branch allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis and gluconeogenesis.[2]
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By using isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can trace the path of carbon atoms through metabolic pathways.[1][4] Mass spectrometry (MS) is then employed to analyze the isotopic enrichment in downstream metabolites, providing crucial data for flux calculations.[1][5] This approach offers a detailed snapshot of cellular metabolism that goes beyond simple metabolite concentration measurements.
Key Intermediates of the Pentose Phosphate Pathway
| Abbreviation | Full Name |
| G6P | Glucose-6-phosphate |
| 6PGL | 6-Phosphoglucono-δ-lactone |
| 6PG | 6-Phosphogluconate |
| Ru5P | Ribulose-5-phosphate |
| R5P | Ribose-5-phosphate |
| Xu5P | Xylulose-5-phosphate |
| S7P | Sedoheptulose-7-phosphate |
| E4P | Erythrose-4-phosphate |
| F6P | Fructose-6-phosphate |
| G3P | Glyceraldehyde-3-phosphate |
Experimental Workflow and Protocols
A typical MFA experiment for the PPP involves several key steps, from cell culture with isotopic tracers to data analysis.
Figure 1. General workflow for Metabolic Flux Analysis.
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the culture of adherent mammalian cells and labeling with a ¹³C-glucose tracer.
Materials:
-
Cell culture medium (e.g., DMEM) lacking glucose and pyruvate
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)
-
Unlabeled glucose
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell culture plates or flasks
Procedure:
-
Prepare Labeling Medium: Prepare the cell culture medium by supplementing the glucose-free base medium with the desired concentration of ¹³C-labeled glucose and dFBS. A common starting point is a 50:50 mixture of labeled and unlabeled glucose to achieve isotopic steady-state.[6]
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of extraction.
-
Isotopic Labeling: Once cells reach the desired confluency, replace the growth medium with the pre-warmed labeling medium. The duration of labeling required to reach isotopic steady-state can vary between cell types and should be determined empirically, but a common timeframe is between 10 to 30 minutes.[7][8]
-
Harvesting: After the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to quench metabolic activity.
Protocol 2: Metabolite Extraction
This protocol details the extraction of polar metabolites, including PPP intermediates, from cultured cells.
Materials:
-
80% Methanol (v/v) in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Lysis and Extraction: After washing with PBS, add a sufficient volume of pre-chilled 80% methanol to the culture vessel to cover the cell monolayer.
-
Scraping: Use a cell scraper to detach the cells in the methanol solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of PPP Intermediates
This protocol provides a general framework for the analysis of phosphorylated sugars using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[9]
-
Anion-exchange or reverse-phase C18 column suitable for separating polar metabolites.[9]
-
Mobile phases tailored for the specific column chemistry (e.g., for reverse-phase, water and acetonitrile with an ion-pairing agent).
-
Nitrogen gas for nebulization and collision-induced dissociation.
Procedure:
-
Sample Preparation: Prior to injection, samples may require derivatization to improve chromatographic separation and ionization efficiency.[5] Alternatively, direct analysis of underivatized extracts is possible with appropriate chromatography.
-
Chromatographic Separation: Inject the metabolite extract onto the LC column. Develop a gradient elution method to achieve separation of the PPP intermediates.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each PPP intermediate and its isotopologues based on their precursor-to-product ion transitions.
Data Presentation and Analysis
The primary quantitative data from a ¹³C-MFA experiment is the mass isotopologue distribution (MID) of the targeted metabolites. This data reflects the relative abundance of each isotopic form of a metabolite.
Table 1: Example Mass Isotopologue Distribution for Ribose-5-Phosphate (R5P)
| Isotopologue | Formula | m/z (Precursor) | Abundance (%) |
| M+0 | C₅H₁₁O₈P | 229.01 | 45.2 |
| M+1 | ¹³CC₄H₁₁O₈P | 230.01 | 25.8 |
| M+2 | ¹³C₂C₃H₁₁O₈P | 231.01 | 15.3 |
| M+3 | ¹³C₃C₂H₁₁O₈P | 232.02 | 8.1 |
| M+4 | ¹³C₄CH₁₁O₈P | 233.02 | 4.5 |
| M+5 | ¹³C₅H₁₁O₈P | 234.02 | 1.1 |
The MIDs, along with other measured rates such as glucose uptake and lactate secretion, are then used as inputs for computational models to calculate the intracellular fluxes.
Visualization of the Pentose Phosphate Pathway
Figure 2. The Pentose Phosphate Pathway.
Metabolic flux analysis of the pentose phosphate pathway provides invaluable insights into cellular physiology and disease states. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust MFA experiments to quantify the fluxes through this critical metabolic pathway. Accurate determination of PPP fluxes can aid in identifying novel drug targets and understanding mechanisms of drug action.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzyme Assays Using 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phospho-2-dehydro-D-gluconate is a key, albeit transient, intermediate in carbohydrate metabolism. It is primarily recognized for its role in the Pentose Phosphate Pathway (PPP), where it is formed by the oxidation of 6-phospho-D-gluconate. Due to its inherent instability, utilizing 6-phospho-2-dehydro-D-gluconate directly as a substrate in in vitro enzyme assays presents significant challenges. However, understanding its formation and subsequent conversion is crucial for studying the enzymes that metabolize it, most notably 6-phosphogluconate dehydrogenase (6PGDH). These application notes provide a theoretical framework and practical protocols for investigating enzymes that act upon this intermediate, primarily through coupled enzyme assays.
Metabolic Significance
6-Phospho-2-dehydro-D-gluconate is a central molecule in the oxidative phase of the Pentose Phosphate Pathway.[1][2] This pathway is critical for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for producing precursors for nucleotide synthesis.[1][3] The primary enzyme that metabolizes this intermediate is 6-phosphogluconate dehydrogenase (6PGDH), which catalyzes its decarboxylation to ribulose-5-phosphate.[1][2][3] Given the central role of the PPP in cell growth, proliferation, and stress response, 6PGDH is a potential target for drug development in areas such as oncology and infectious diseases.[4]
Signaling and Metabolic Pathways
The formation and consumption of 6-phospho-2-dehydro-D-gluconate are integral to the Pentose Phosphate Pathway.
Experimental Protocols
Due to the unstable nature of 6-phospho-2-dehydro-D-gluconate, a direct enzyme assay using it as a starting substrate is not feasible for most laboratories. The recommended approach is a coupled enzyme assay that measures the activity of 6-phosphogluconate dehydrogenase (6PGDH) by monitoring the production of NADPH. This assay starts with the stable precursor, 6-phospho-D-gluconate.
Principle of the Assay
6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate. This two-step reaction involves the formation of the transient intermediate 6-phospho-2-dehydro-D-gluconate and the concomitant reduction of NADP+ to NADPH. The increase in NADPH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Protocol 1: Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase Activity
This protocol is adapted for a standard spectrophotometer using cuvettes but can be scaled down for a 96-well microplate reader.
Materials:
-
Spectrophotometer with temperature control, capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Glycylglycine buffer (100 mM, pH 7.5)
-
6-Phospho-D-gluconate (6PG) solution (100 mM)
-
NADP+ solution (50 mM)
-
MgCl₂ solution (1 M)
-
Purified 6PGDH or biological sample (e.g., cell lysate)
-
Nuclease-free water
Assay Reaction Mixture:
| Component | Volume for 3.0 mL Assay | Final Concentration |
| Glycylglycine Buffer (100 mM, pH 7.5) | 2.46 mL | 82 mM |
| 6-Phospho-D-gluconate (100 mM) | 0.30 mL | 10 mM |
| NADP+ (50 mM) | 0.21 mL | 3.5 mM |
| MgCl₂ (1 M) | 0.03 mL | 10 mM |
| Enzyme Solution | 0.01 mL | Variable |
| Total Volume | 3.01 mL |
Procedure:
-
Prepare the reaction mixture by combining the buffer, 6PG, NADP+, and MgCl₂ solutions in a cuvette.
-
Incubate the cuvette at 30°C for approximately 3 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.01 mL of the enzyme solution and mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
Calculation of Enzyme Activity:
The activity of 6PGDH is calculated using the Beer-Lambert law.
Activity (U/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹
Data Presentation
The results of enzyme kinetic studies can be summarized in the following tables:
Table 1: Michaelis-Menten Kinetic Parameters for 6PGDH
| Substrate | Km (mM) | Vmax (U/mg) |
| 6-Phospho-D-gluconate | Value | Value |
| NADP+ | Value | Value |
Table 2: Optimal Conditions for 6PGDH Activity
| Parameter | Optimal Value |
| pH | 7.0 - 7.5 |
| Temperature | 30°C |
| Cation | Mg²⁺, Mn²⁺ |
Application in Drug Development
The provided assay can be adapted for high-throughput screening (HTS) of potential 6PGDH inhibitors.
Protocol 2: High-Throughput Screening of 6PGDH Inhibitors (96-Well Plate Format)
Materials:
-
96-well clear, flat-bottom microplates
-
Microplate reader with 340 nm absorbance filter and temperature control
-
Multichannel pipettes
-
Compound library (dissolved in DMSO)
-
Assay components as listed in Protocol 1
Procedure:
-
Prepare Reagents: Prepare a 2X reaction buffer containing 2X concentrations of 6PG, NADP+, and MgCl₂.
-
Compound Plating: Add 1 µL of each test compound to the wells of the 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 50 µL of a solution containing the 6PGDH enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of the 2X reaction buffer to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader pre-set to 30°C and read the absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance curve) for each well. Determine the percent inhibition for each compound relative to the DMSO control.
% Inhibition = (1 - (Rate_compound / Rate_DMSO)) * 100
Data Presentation for HTS
Table 3: Example HTS Data Summary
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 85.2 |
| Cmpd-002 | 10 | 5.6 |
| Cmpd-003 | 10 | 92.1 |
| Positive Ctrl | 1 | 98.5 |
| Negative Ctrl | N/A | 0 |
Concluding Remarks
While the direct use of 6-phospho-2-dehydro-D-gluconate as a substrate is impractical for routine assays, the protocols provided for its metabolizing enzyme, 6PGDH, offer a robust and reliable method for studying its activity and for the discovery of potential inhibitors. These assays are fundamental for research in metabolic diseases, oncology, and infectious diseases where the Pentose Phosphate Pathway plays a pivotal role.
References
Application Notes and Protocols for Real-Time Monitoring of 6-Phospho-2-dehydro-D-gluconate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Phospho-2-dehydro-D-gluconate is a key intermediate in the Entner-Doudoroff pathway, a metabolic route alternative to glycolysis in some microorganisms. The ability to monitor this metabolite in real-time is crucial for understanding microbial metabolism, identifying novel antimicrobial targets, and for the development of engineered metabolic pathways. These application notes provide detailed protocols for the construction and operation of electrochemical and fluorescent biosensors for the real-time monitoring of 6-phospho-2-dehydro-D-gluconate.
Principle of Detection
The detection of 6-phospho-2-dehydro-D-gluconate is based on a coupled enzymatic reaction. The target analyte is enzymatically reduced by a specific reductase in the presence of the cofactor β-nicotinamide adenine dinucleotide (NADH). The consumption of NADH is proportional to the concentration of 6-phospho-2-dehydro-D-gluconate and can be monitored either electrochemically or fluorometrically.
The enzymatic reaction is as follows:
6-Phospho-2-dehydro-D-gluconate + NADH + H⁺ → 6-Phospho-D-gluconate + NAD⁺
This reaction is catalyzed by a putative "6-phospho-2-dehydro-D-gluconate reductase". For the purpose of these protocols, a commercially available or recombinantly expressed reductase with activity towards 2-keto acids can be screened and optimized for this substrate.
Electrochemical Biosensor Protocol
This protocol details the fabrication of a disposable, screen-printed electrochemical biosensor for the amperometric detection of NADH consumption.
Materials and Reagents
-
Screen-Printed Carbon Electrodes (SPCEs)
-
6-phospho-2-dehydro-D-gluconate reductase
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (2.5% in phosphate buffer)
-
Nafion® perfluorinated resin solution (5 wt. % in lower aliphatic alcohols/water mixture)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
NADH solution (10 mM stock in PBS)
-
6-Phospho-2-dehydro-D-gluconate standards
-
Micropipettes
-
Potentiostat
Experimental Protocol
1. Enzyme Ink Preparation:
-
Prepare a 10 mg/mL solution of 6-phospho-2-dehydro-D-gluconate reductase in PBS (pH 7.4).
-
In a microcentrifuge tube, mix 10 µL of the enzyme solution with 10 µL of 5% BSA solution.
-
Add 5 µL of 2.5% glutaraldehyde solution to the enzyme-BSA mixture.
-
Gently vortex the solution for 10 seconds and let it stand for 1 hour at room temperature to allow for cross-linking.
2. Electrode Modification:
-
Carefully drop-cast 5 µL of the enzyme ink onto the working electrode area of the SPCE.
-
Allow the electrode to dry at room temperature for at least 2 hours in a desiccator.
-
Once dry, apply 1 µL of 0.5% Nafion® solution over the enzyme layer to act as a protective and permselective membrane.
-
Let the electrode dry completely for another hour at room temperature.
3. Electrochemical Measurement:
-
Connect the modified SPCE to a potentiostat.
-
Pipette a 50 µL drop of PBS containing a known concentration of NADH (e.g., 100 µM) onto the electrode surface, ensuring all three electrodes are covered.
-
Apply a constant potential of +0.5 V (vs. Ag/AgCl pseudo-reference) and record the baseline current until a stable signal is achieved.
-
Introduce a known concentration of 6-phospho-2-dehydro-D-gluconate into the droplet and record the decrease in the oxidation current of NADH.
-
The change in current is proportional to the concentration of 6-phospho-2-dehydro-D-gluconate.
Data Presentation
Table 1: Performance Characteristics of the Electrochemical Biosensor
| Parameter | Expected Value |
| Linear Range | 1 - 500 µM |
| Limit of Detection | 0.5 µM |
| Response Time (t90%) | < 60 seconds |
| Stability | > 85% activity after 10 days |
| Reproducibility (RSD) | < 5% |
Fluorescent Biosensor Protocol
This protocol describes a microplate-based fluorescent assay for the detection of 6-phospho-2-dehydro-D-gluconate through the monitoring of NADH fluorescence.
Materials and Reagents
-
96-well black, clear-bottom microplates
-
6-phospho-2-dehydro-D-gluconate reductase
-
Phosphate Buffer Saline (PBS), pH 7.4
-
NADH solution (10 mM stock in PBS)
-
6-Phospho-2-dehydro-D-gluconate standards
-
Fluorescence microplate reader
Experimental Protocol
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 100 µM NADH and 1 U/mL of 6-phospho-2-dehydro-D-gluconate reductase in PBS (pH 7.4).
-
Prepare a series of 6-phospho-2-dehydro-D-gluconate standards in PBS.
2. Fluorescence Measurement:
-
Pipette 180 µL of the reaction buffer into each well of the 96-well microplate.
-
Add 20 µL of the 6-phospho-2-dehydro-D-gluconate standards or unknown samples to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The decrease in fluorescence intensity is proportional to the concentration of 6-phospho-2-dehydro-D-gluconate.
Data Presentation
Table 2: Performance Characteristics of the Fluorescent Biosensor Assay
| Parameter | Expected Value |
| Linear Range | 0.5 - 100 µM |
| Limit of Detection | 0.2 µM |
| Assay Time | 20 minutes |
| Z'-factor | > 0.7 |
Application Notes
Real-Time Monitoring of Microbial Metabolism
The developed biosensors can be integrated with bioreactors or microfluidic devices for real-time monitoring of 6-phospho-2-dehydro-D-gluconate levels in microbial cultures. This allows for dynamic studies of metabolic flux through the Entner-Doudoroff pathway in response to genetic modifications or changes in environmental conditions.
Drug Discovery and Development
These biosensor platforms are well-suited for high-throughput screening (HTS) of potential inhibitors of enzymes involved in the Entner-Doudoroff pathway.[1]
-
Inhibitor Screening: A library of small molecules can be rapidly screened for their ability to inhibit the enzymatic reaction, identified by a lack of decrease in the NADH signal.
-
Kinetic Studies: The biosensors can be used to determine the kinetic parameters of enzyme inhibition (e.g., IC₅₀, Kᵢ) in real-time, providing valuable information for lead optimization in drug development programs.[2]
Sample Preparation
-
Cell Lysates: For intracellular metabolite analysis, bacterial cells should be rapidly harvested and quenched to prevent metabolic changes. Cell lysates can be prepared by sonication or enzymatic digestion, followed by centrifugation to remove cell debris.
-
Culture Supernatants: For extracellular metabolite monitoring, culture supernatants can often be used directly after centrifugation to remove cells, provided the matrix does not contain interfering substances.
Visualizations
Caption: Enzymatic reaction cascade for the detection of 6-phospho-2-dehydro-D-gluconate.
Caption: Workflow for the fabrication and use of the electrochemical biosensor.
References
Application Notes and Protocols for Isotopic Labeling Studies Involving 6-Phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting isotopic labeling studies to investigate the metabolic flux through pathways involving the intermediate 6-phospho-2-dehydro-D-gluconate. This intermediate is a key component of the Entner-Doudoroff (ED) pathway and is related to the oxidative phase of the Pentose Phosphate Pathway (PPP). Understanding the carbon flow through these pathways is critical for research in microbiology, cancer metabolism, and biotechnology.
Introduction
6-Phospho-2-dehydro-D-gluconate is a transient metabolic intermediate formed by the dehydration of 6-phospho-D-gluconate, a reaction catalyzed by 6-phosphogluconate dehydratase (EDD).[1] This step is a committing reaction in the Entner-Doudoroff pathway, an alternative to glycolysis for glucose catabolism found in many bacteria and some archaea. Isotopic labeling studies, particularly using stable isotopes like ¹³C, are powerful tools for quantifying the metabolic flux through these pathways. By supplying cells with a ¹³C-labeled substrate (e.g., glucose or gluconate) and analyzing the isotopic enrichment in downstream metabolites, researchers can determine the relative activity of the ED pathway versus other metabolic routes like glycolysis and the PPP.[1]
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the carbon flow through the Entner-Doudoroff pathway and the Pentose Phosphate Pathway.
-
Microbial Metabolism Studies: Investigating carbon source utilization and metabolic pathway regulation in various microorganisms.[1]
-
Drug Development: Identifying and characterizing inhibitors of enzymes in the ED and PPP pathways, which can be targets for antimicrobial agents.
-
Biotechnology and Metabolic Engineering: Optimizing microbial strains for the production of biofuels and other valuable chemicals by redirecting carbon flux.
Signaling and Metabolic Pathways
The following diagram illustrates the central role of 6-phospho-2-dehydro-D-gluconate in the Entner-Doudoroff pathway and its connection to the Pentose Phosphate Pathway.
Caption: Metabolic pathways involving 6-phospho-2-dehydro-D-gluconate.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
A typical workflow for a ¹³C-MFA study targeting the Entner-Doudoroff pathway is outlined below.
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Detailed Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the culture of microorganisms and labeling with a ¹³C-tracer to study the flux through the Entner-Doudoroff pathway.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas putida, Escherichia coli)
-
Defined minimal medium appropriate for the strain
-
¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose, or [U-¹³C₆]gluconate)
-
Unlabeled substrate for control cultures
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare a defined minimal medium with a known concentration of the carbon source (e.g., glucose or gluconate).
-
Inoculate a starter culture in the medium with unlabeled substrate and grow overnight under optimal conditions.
-
Inoculate the main experimental cultures with the starter culture to an initial OD₆₀₀ of ~0.05.
-
For the labeling experiment, replace the unlabeled carbon source with the desired ¹³C-labeled substrate at the same molar concentration. It is recommended to use a mixture of labeled and unlabeled substrate (e.g., 80% ¹³C-labeled, 20% unlabeled) to avoid potential kinetic isotope effects.
-
Grow the cultures in a shaking incubator at the optimal temperature.
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals.
-
Harvest the cells during the mid-exponential growth phase to ensure metabolic steady-state. This is crucial for accurate flux analysis.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolism and efficient extraction of intracellular metabolites are critical for preserving the in vivo labeling patterns.
Materials:
-
Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C.
-
Extraction solvent: 50% acetonitrile in water, pre-chilled to -20°C.
-
Centrifuge capable of reaching high speeds at 4°C.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Rapidly transfer a known volume of the cell culture into 5 volumes of the ice-cold quenching solution.
-
Immediately centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with the cold quenching solution.
-
Resuspend the cell pellet in the cold extraction solvent.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general method for the analysis of ¹³C-labeled metabolites from the Entner-Doudoroff pathway using Liquid Chromatography-Mass Spectrometry.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water and acetonitrile
-
Mobile phase additives (e.g., ammonium acetate, formic acid)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
A suitable chromatography column (e.g., a HILIC or ion-pair reversed-phase column for polar metabolites).
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Perform chromatographic separation using a gradient of mobile phases A (e.g., 10 mM ammonium acetate in water) and B (e.g., acetonitrile).
-
The mass spectrometer should be operated in negative ion mode for the detection of phosphorylated intermediates.
-
Acquire data in full scan mode to obtain the mass isotopomer distributions (MIDs) of the target metabolites. The mass range should be set to cover the expected m/z values of the unlabeled and labeled metabolites.
-
For confirmation, a targeted MS/MS analysis can be performed to identify key fragments.
Data Presentation
The quantitative data from isotopic labeling experiments are typically presented as Mass Isotopomer Distributions (MIDs). The MID of a metabolite is the relative abundance of its different isotopologues (molecules with different numbers of ¹³C atoms).
Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites
| Metabolite | Isotopologue | Abundance (Unlabeled Control) | Abundance ([1,2-¹³C₂]glucose Label) |
| 6-Phospho-D-gluconate | M+0 | 99.1% | 10.2% |
| M+1 | 0.8% | 45.5% | |
| M+2 | 0.1% | 44.3% | |
| Pyruvate | M+0 | 98.9% | 25.7% |
| M+1 | 1.0% | 60.1% | |
| M+2 | 0.1% | 14.2% | |
| Glyceraldehyde-3-phosphate | M+0 | 99.0% | 30.5% |
| M+1 | 0.9% | 55.3% | |
| M+2 | 0.1% | 14.2% |
Data Analysis and Interpretation
The measured MIDs are used to calculate the relative fluxes through the metabolic pathways of interest. This is typically done using specialized software packages (e.g., INCA, Metran) that employ mathematical models of the metabolic network and the atom transitions within the biochemical reactions.
For instance, when using [1,2-¹³C₂]glucose as a tracer, the labeling pattern of pyruvate can distinguish between the glycolytic and the ED pathway. Glycolysis will produce singly labeled pyruvate (M+1), while the ED pathway will produce a mixture of unlabeled (M+0) and doubly labeled (M+2) pyruvate. The relative proportions of these isotopologues can be used to calculate the flux split ratio between these two pathways.
Conclusion
Isotopic labeling studies are an indispensable tool for the quantitative analysis of metabolic pathways involving 6-phospho-2-dehydro-D-gluconate. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to gain deeper insights into cellular metabolism. Careful experimental design, precise analytical measurements, and appropriate data modeling are all essential for obtaining accurate and meaningful results.
References
Application Notes and Protocols for the Purification and Kinetic Analysis of 6-Phosphogluconate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phosphogluconate dehydrogenase (6PGDH) is a key enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that runs in parallel to glycolysis. 6PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, concomitantly reducing NADP+ to NADPH. This reaction is a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress. Due to its critical role in metabolism and its potential as a therapeutic target in diseases like cancer, the purification and kinetic characterization of 6PGDH are of significant interest to researchers in various fields, including biochemistry, drug discovery, and molecular biology.
These application notes provide detailed protocols for the purification of 6PGDH from various sources and for its subsequent kinetic analysis. The methodologies described are based on established procedures and are intended to serve as a comprehensive guide for researchers.
Purification of 6-Phosphogluconate Dehydrogenase
The purification of 6PGDH can be achieved through various chromatographic techniques. The choice of the specific protocol often depends on the source of the enzyme (e.g., recombinant expression systems, animal tissues) and the desired level of purity. Below are generalized protocols followed by specific examples.
General Experimental Workflow for 6PGDH Purification
Caption: A generalized workflow for the purification of 6-phosphogluconate dehydrogenase.
Protocol 1: Purification of Recombinant Human 6PGDH with a Histidine-Tag
This protocol describes a one-step purification for recombinant human 6PGDH expressed in E. coli with an N-terminal histidine tag.[1]
Materials:
-
E. coli cell paste expressing His-tagged human 6PGDH
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with Elution Buffer.
-
-
Dialysis: Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT) to remove imidazole.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. A single band corresponding to the molecular weight of 6PGDH should be observed.
Protocol 2: Purification of 6PGDH from Chicken Liver
This multi-step protocol is adapted from methods used for purifying 6PGDH from animal tissues.[2][3]
Materials:
-
Fresh or frozen chicken liver
-
Homogenization Buffer: 30 mM KH2PO4, pH 7.5, containing 1 mM PMSF, 1 mM EDTA, and 1 mM DTT
-
Ammonium sulfate
-
Affinity Chromatography Buffer A (Equilibration): 50 mM K-phosphate buffer, pH 7.85, containing 1 mM EDTA and 1 mM DTT
-
Affinity Chromatography Buffer B (Wash): Buffer A with 80 mM KCl
-
Affinity Chromatography Buffer C (Elution): Buffer B with a gradient of NADP+ (e.g., 0-10 mM)
-
2',5'-ADP Sepharose 4B resin
-
Size-Exclusion Chromatography Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
Procedure:
-
Homogenization: Homogenize the chicken liver in Homogenization Buffer and centrifuge to obtain a crude extract.
-
Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation. The fraction precipitating between 45% and 65% saturation typically contains the majority of the 6PGDH activity.[4] Centrifuge to collect the precipitate and resuspend it in a minimal volume of a suitable buffer.
-
Dialysis: Dialyze the resuspended pellet against the Equilibration Buffer for affinity chromatography.
-
Affinity Chromatography:
-
Load the dialyzed sample onto a 2',5'-ADP Sepharose 4B column equilibrated with Buffer A.
-
Wash the column with Buffer B.
-
Elute the enzyme with a linear gradient of NADP+ in Buffer C.[2]
-
-
Size-Exclusion Chromatography (Optional): For higher purity, the active fractions from the affinity step can be pooled, concentrated, and further purified by size-exclusion chromatography.
-
Purity and Yield Assessment: Analyze the purity at each step using SDS-PAGE and determine the protein concentration and enzyme activity to calculate the purification fold and yield.
Data Presentation: Purification of 6PGDH
The following tables summarize typical purification results for 6PGDH from different sources.
Table 1: Purification of 6PGDH from Chicken Liver [2][3]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Homogenate | 1560 | 277.68 | 0.178 | 100 | 1 |
| Ammonium Sulfate (45-65%) | 380 | 220.4 | 0.58 | 79.37 | 3.26 |
| 2',5'-ADP Sepharose 4B Affinity | 0.252 | 15.47 | 61.39 | 5.57 | 344.88 |
Table 2: Purification of 6PGDH from Rat Erythrocytes [5]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Hemolysate | 126.4 | 8.34 | 0.066 | 100 | 1 |
| Ammonium Sulfate (20-50%) | 35.2 | 7.21 | 0.205 | 86.45 | 3.11 |
| 2',5'-ADP Sepharose 4B Affinity | 1.27 | 6.54 | 5.15 | 78.41 | 78.03 |
Kinetic Studies of 6-Phosphogluconate Dehydrogenase
Once a purified enzyme preparation is obtained, its kinetic properties can be characterized. The activity of 6PGDH is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Signaling Pathway of the 6PGDH Catalyzed Reaction
Caption: The reaction catalyzed by 6-phosphogluconate dehydrogenase.
Protocol for 6PGDH Activity Assay
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
6-phosphogluconate solution (substrate)
-
NADP+ solution (co-substrate)
-
Purified 6PGDH enzyme
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, a fixed concentration of NADP+, and varying concentrations of 6-phosphogluconate.
-
Initiate the reaction by adding a small amount of the purified 6PGDH enzyme.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetic parameters.
Data Presentation: Kinetic Parameters of 6PGDH
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined by fitting the initial velocity data to the Michaelis-Menten equation.
Table 3: Kinetic Parameters of 6PGDH from Various Sources
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Human (recombinant) | 6-phosphogluconate | Comparable to mammalian tissues | Not specified | [1] |
| Human (recombinant) | NADP+ | Comparable to mammalian tissues | Not specified | [1] |
| Chicken Liver | 6-phosphogluconate | 45.4 | Not specified | [2] |
| Chicken Liver | NADP+ | 18.1 | Not specified | [2] |
| E. coli | 6-phosphogluconate | Not specified | Not specified | [6] |
| E. coli | NADP+ | Not specified | Not specified | [6] |
| Rat Erythrocytes | 6-phosphogluconate | 160 | 0.093 EU/ml | [5] |
| Rat Erythrocytes | NADP+ | 20 | 0.125 EU/ml | [5] |
| Pig Liver | 6-phosphogluconate | 13.5 | Not specified | [7] |
| Pig Liver | NADP+ | 4.8 (dissociation constant) | Not specified | [7] |
| Bass Liver | 6-phosphogluconate | 26.66 | Not specified | [8] |
| Bass Liver | NADP+ | 0.88 | Not specified | [8] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful purification and kinetic characterization of 6-phosphogluconate dehydrogenase. The choice of the purification strategy should be tailored to the specific starting material and the intended downstream applications. A thorough kinetic analysis of the purified enzyme is crucial for understanding its catalytic mechanism and for the development of potential inhibitors for therapeutic purposes.
References
- 1. One-step purification of soluble recombinant human 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Purification of 6-phosphogluconate dehydrogenase from chicken liver and investigation of some kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined use of strain construction and affinity chromatography in the rapid, high-yield purification of 6-phosphogluconate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Phosphogluconate dehydrogenase. Purification and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of 6-Phospho-2-dehydro-D-gluconate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phospho-2-dehydro-D-gluconate is a key intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many bacteria.[1] Its accurate identification and quantification are crucial for metabolic flux analysis, enzyme characterization, and drug discovery targeting microbial metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of metabolites in complex biological samples. This application note provides a detailed protocol for the identification of 6-phospho-2-dehydro-D-gluconate using NMR spectroscopy.
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure. For 6-phospho-2-dehydro-D-gluconate, ¹H, ¹³C, and ³¹P NMR are particularly informative for its unambiguous identification.
Data Presentation
Table 1: Expected NMR Chemical Shift Ranges for 6-Phospho-2-dehydro-D-gluconate
| Atom | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| H3 | 4.0 - 4.5 | Doublet of doublets | Coupled to H4. |
| H4 | 3.8 - 4.2 | Multiplet | Coupled to H3 and H5. |
| H5 | 4.0 - 4.4 | Multiplet | Coupled to H4 and H6 protons. |
| H6a, H6b | 3.9 - 4.3 | Multiplet | Diastereotopic protons coupled to H5 and ³¹P. |
| ¹³C NMR | |||
| C1 (COO⁻) | 170 - 180 | Singlet | Carboxylate carbon. |
| C2 (C=O) | 200 - 210 | Singlet | Ketone carbon. |
| C3 | 70 - 80 | Singlet | |
| C4 | 70 - 80 | Singlet | |
| C5 | 70 - 80 | Singlet | |
| C6 | 60 - 70 | Doublet | Coupled to ³¹P. |
| ³¹P NMR | |||
| Phosphate | 0 - 5 | Singlet or Multiplet | Chemical shift is pH-dependent. |
Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent, pH, temperature, and presence of metal ions.
Experimental Protocols
This section provides a detailed methodology for the preparation of samples and acquisition of NMR data for the identification of 6-phospho-2-dehydro-D-gluconate.
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Enzymatic Synthesis (if necessary): If pure 6-phospho-2-dehydro-D-gluconate is not commercially available, it can be synthesized in situ from 6-phospho-D-gluconate using the enzyme 6-phosphogluconate dehydratase.
-
Sample Concentration: For ¹H NMR, a concentration of 1-5 mg of the analyte dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[2] For ¹³C NMR, a higher concentration of 5-30 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for polar metabolites like 6-phospho-2-dehydro-D-gluconate.[3][4] It is crucial to use high-purity D₂O to minimize interfering signals.
-
pH Adjustment: The chemical shifts of the phosphate group and protons near ionizable groups are pH-dependent. It is essential to adjust the pH of the sample to a known, constant value, typically around 7.0, using a suitable buffer (e.g., phosphate buffer prepared in D₂O).
-
Addition of Internal Standard: For quantitative analysis, a known concentration of an internal standard should be added. A common internal standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
-
Filtration: The final solution should be free of any particulate matter.[3][4] Filter the sample through a 0.22 µm syringe filter directly into a clean, dry 5 mm NMR tube.[3]
-
Sample Volume: The sample height in the NMR tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[2][3]
II. NMR Data Acquisition
The following parameters are suggested for a 500 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard 1D proton experiment with water suppression (e.g., zggpw5 or similar).[5]
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 64-256, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 220-250 ppm.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
³¹P NMR Spectroscopy:
-
Pulse Program: A standard 1D phosphorus experiment with proton decoupling.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 50-100 ppm.
-
Number of Scans: 128-512.
-
Relaxation Delay (d1): 5-10 seconds.
-
-
2D NMR Spectroscopy (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is useful for assigning quaternary carbons and the carboxylate group.
-
III. Data Processing and Analysis
-
Fourier Transformation: The raw NMR data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the internal standard (TSP at 0.0 ppm for ¹H NMR).
-
Integration: The area under each peak is proportional to the number of nuclei contributing to that signal. This is used for quantification.
-
Peak Assignment: The peaks in the spectrum are assigned to the corresponding nuclei in the 6-phospho-2-dehydro-D-gluconate molecule using the expected chemical shifts, multiplicities, and 2D correlation data.
Mandatory Visualizations
Caption: Experimental workflow for NMR-based identification.
Caption: Formation in the Entner-Doudoroff pathway.
References
- 1. 6-phospho-2-dehydro-D-gluconate | Benchchem [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
instability of 6-phospho-2-dehydro-D-gluconate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phospho-2-dehydro-D-gluconate. The information provided addresses common challenges related to the instability of this intermediate of the pentose phosphate pathway during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is 6-phospho-2-dehydro-D-gluconate and why is it important?
A: 6-phospho-2-dehydro-D-gluconate (also known as 2-keto-6-phosphogluconate) is a key metabolic intermediate in the Entner-Doudoroff (ED) pathway and other sugar degradation pathways.[1] Its accurate quantification is crucial for studying cellular metabolism, particularly in microorganisms that utilize the ED pathway, and for understanding the mechanism of action of drugs targeting these pathways.
Q2: I am observing lower than expected levels of 6-phospho-2-dehydro-D-gluconate in my samples. What could be the cause?
A: The low levels of 6-phospho-2-dehydro-D-gluconate are likely due to its inherent instability during sample preparation. Several factors can contribute to its degradation, including:
-
Suboptimal Quenching: Incomplete or slow inactivation of enzymatic activity can lead to the rapid turnover of this intermediate.
-
pH and Temperature: As a keto acid and a phosphorylated sugar, it is susceptible to degradation under non-optimal pH and temperature conditions.
-
Extraction Procedure: The choice of extraction solvent and method can impact the stability and recovery of the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive metabolites.
Q3: What are the primary degradation pathways for 6-phospho-2-dehydro-D-gluconate?
A: While specific degradation pathways for 6-phospho-2-dehydro-D-gluconate under various sample preparation conditions are not extensively documented, its structure as a β-keto acid suggests susceptibility to decarboxylation, particularly at elevated temperatures or non-neutral pH. Additionally, the phosphate group can be labile under acidic conditions.
Troubleshooting Guides
Issue 1: Analyte Degradation During Metabolism Quenching
Problem: Inconsistent or low recovery of 6-phospho-2-dehydro-D-gluconate, suggesting continued metabolic activity after sample collection.
Troubleshooting Steps:
-
Optimize Quenching Solvent:
-
For mammalian cells, quenching with cold isotonic saline (0.9% w/v NaCl) at near 0°C is effective at halting metabolism without causing significant cell lysis and metabolite leakage.[2]
-
Avoid using methanol alone as a quenching solvent, as it can cause leakage of intracellular metabolites.[3]
-
For microbial cultures, rapid filtration followed by quenching in liquid nitrogen can be an effective method.
-
-
Ensure Rapid Quenching: The time between sample collection and quenching should be minimized to prevent enzymatic degradation. Pre-chilling all solutions and equipment is critical.
-
Validate Quenching Efficiency: Assess the effectiveness of your quenching method by monitoring the energy charge of the cells (ATP/ADP ratio). A stable and high energy charge indicates successful quenching of metabolic activity.
Logical Relationship for Quenching Troubleshooting
Caption: Troubleshooting workflow for addressing analyte degradation during the metabolism quenching step.
Issue 2: Analyte Loss During Metabolite Extraction
Problem: Poor recovery of 6-phospho-2-dehydro-D-gluconate from the cell pellet or tissue homogenate.
Troubleshooting Steps:
-
Select an Appropriate Extraction Solvent:
-
A common and effective method for polar metabolites is extraction with a cold solvent mixture such as methanol:water or acetonitrile:methanol:water.
-
For tissue samples, homogenization in a cold solvent is necessary to ensure efficient extraction.
-
-
Optimize Extraction Conditions:
-
Perform extractions on ice or at 4°C to minimize degradation.
-
Ensure thorough mixing or homogenization to maximize the recovery of intracellular metabolites.
-
Minimize the duration of the extraction process.
-
-
Control pH of the Extract: The pH of the extraction solvent should be controlled to maintain the stability of phosphorylated compounds. A neutral or slightly acidic pH is generally preferred.
Quantitative Data Summary: Extraction Solvent Comparison
| Extraction Solvent | Relative Recovery of Sugar Phosphates | Reference |
| 80% Methanol | Good | General Metabolomics Protocol |
| Acetonitrile:Methanol:Water (40:40:20) | Excellent | [4] |
| Chloroform:Methanol (2:1) | Poor for polar metabolites | General Metabolomics Protocol |
Issue 3: Poor Chromatographic Performance and Detection
Problem: Inconsistent peak shapes, low signal intensity, or inability to separate from isomers during LC-MS or GC-MS analysis.
Troubleshooting Steps:
-
Consider Derivatization: Due to the high polarity and low volatility of sugar phosphates, derivatization is often necessary for robust GC-MS analysis and can improve peak shape and sensitivity in LC-MS.[5][6]
-
Optimize Chromatographic Conditions:
-
LC-MS: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for the analysis of polar compounds like sugar phosphates.
-
Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and separation of anionic compounds on reversed-phase columns, but may cause ion suppression in the mass spectrometer.[5]
-
-
Use an Internal Standard: The use of a structurally similar, stable isotope-labeled internal standard is highly recommended for accurate quantification and to account for variations in extraction efficiency and instrument response.
Experimental Workflow for Sample Preparation and Analysis
Caption: A generalized experimental workflow for the preparation and analysis of samples containing 6-phospho-2-dehydro-D-gluconate.
Detailed Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites from Adherent Mammalian Cells
-
Aspirate the culture medium from the cell culture plate.
-
Immediately wash the cells once with 1 mL of ice-cold 0.9% (w/v) NaCl solution.
-
Aspirate the wash solution completely.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Evaporation: Evaporate a known volume of the metabolite extract to dryness under a stream of nitrogen.
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Disclaimer: These protocols are intended as a starting point. Researchers should always optimize and validate methods for their specific experimental conditions and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 6-Phospho-2-dehydro-D-gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape for the analysis of 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing for my 6-phospho-2-dehydro-D-gluconate peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing phosphorylated sugars like 6-phospho-2-dehydro-D-gluconate. The primary causes are often related to secondary interactions between the negatively charged phosphate group and the stationary phase or active sites on the column and HPLC system.
Potential Causes and Solutions:
-
Interaction with Metal Surfaces: The phosphate group can interact with stainless steel components of the HPLC system, such as the column frit and tubing, leading to peak tailing.
-
Solution: Passivating the HPLC system with an acidic mobile phase can help minimize these interactions. Additionally, using a column with a PEEK (polyether ether ketone) lining or a biocompatible HPLC system can be beneficial. Adding a small concentration of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase can also help.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based reversed-phase columns can interact with the phosphate moiety, causing tailing.
-
Solution 1: Mobile Phase Additives: The addition of a competing acid or an ion-pairing reagent to the mobile phase can significantly improve peak shape. Methylphosphonic acid (1 mM) has been shown to be effective in reducing peak tailing for sugar phosphates.[1] Triethylamine (TEA) can also be used as a mobile phase modifier to mask silanol groups.
-
Solution 2: Ion-Pairing Chromatography: This technique uses a reagent that pairs with the charged analyte, making it more hydrophobic and improving its retention and peak shape on a reversed-phase column.[2][3][4]
-
Solution 3: HILIC Chromatography: Hydrophilic Interaction Chromatography (HILIC) is well-suited for the analysis of polar compounds like phosphorylated sugars.[1][5] Using a HILIC column can improve retention and peak shape.
-
Q2: My 6-phospho-2-dehydro-D-gluconate peak is broad and not well-resolved. What can I do to improve it?
A2: Broad peaks can result from several factors, including issues with the mobile phase, column, or injection solvent.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 6-phospho-2-dehydro-D-gluconate and its interaction with the stationary phase.
-
Solution: Experiment with adjusting the mobile phase pH. For phosphorylated compounds, a slightly acidic pH is often beneficial.
-
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and broadening.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use a solvent that is as weak as possible while still ensuring the sample is fully dissolved.
-
-
Column Degradation: Over time, columns can lose their efficiency, leading to broader peaks.
-
Solution: Try flushing the column with a strong solvent to remove any contaminants. If this does not help, the column may need to be replaced.
-
Q3: I am observing split peaks for my analyte. What could be the reason?
A3: Split peaks can be caused by a few distinct issues.
Potential Causes and Solutions:
-
Clogged Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a disturbed flow path and split peaks.
-
Solution: Filter all samples and mobile phases before use. If the frit is clogged, it may be possible to reverse-flush the column (check the manufacturer's instructions) or replace the frit.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates the end of the column's life, and it will likely need to be replaced.
-
-
Sample Degradation: If 6-phospho-2-dehydro-D-gluconate is unstable under the analytical conditions, it could degrade into multiple compounds, appearing as split or multiple peaks.
-
Solution: Investigate the stability of your analyte in the mobile phase and at the column temperature. Consider using a lower temperature or a different mobile phase composition.
-
Data Summary Table
The following table summarizes typical starting conditions for the analysis of phosphorylated sugars, which can be adapted for 6-phospho-2-dehydro-D-gluconate.
| Parameter | HILIC Method | Ion-Pairing Reversed-Phase Method |
| Column | BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% modifier (e.g., TEA) | Water with ion-pairing agent (e.g., 5 mM Tetrabutylammonium) and buffer (e.g., 20 mM Phosphate buffer) |
| Mobile Phase B | Water with 0.1% modifier (e.g., TEA) and 1 mM Methylphosphonic Acid | Acetonitrile |
| Gradient | Start with high %A, decrease to elute | Start with low %B, increase to elute |
| Flow Rate | 0.2 - 0.4 mL/min | 0.8 - 1.2 mL/min |
| Column Temp. | 30 - 40 °C | 25 - 35 °C |
| Detector | MS/CAD, ELSD | UV (if derivatized or with UV-active ion-pair agent), MS |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for HILIC with Peak Shape Enhancer
This protocol describes the preparation of a mobile phase designed to improve the peak shape of phosphorylated sugars using a HILIC column.
Materials:
-
HPLC-grade Acetonitrile
-
Ultrapure Water
-
Triethylamine (TEA), HPLC grade
-
Methylphosphonic acid, 98%
Procedure:
-
Mobile Phase A (Aqueous):
-
To 990 mL of ultrapure water, add 1 mL of TEA (final concentration ~0.1%).
-
Accurately weigh and dissolve methylphosphonic acid to a final concentration of 1 mM.
-
Sonicate for 10 minutes to degas.
-
-
Mobile Phase B (Organic):
-
To 999 mL of HPLC-grade acetonitrile, add 1 mL of TEA (final concentration ~0.1%).
-
Sonicate for 10 minutes to degas.
-
-
Gradient Elution:
-
Equilibrate the HILIC column with a high percentage of Mobile Phase B (e.g., 95%).
-
After injection, gradually increase the percentage of Mobile Phase A to elute the polar analytes.
-
The exact gradient profile should be optimized for the specific application.
-
Visualizations
Caption: Troubleshooting workflow for improving chromatographic peak shape.
Caption: The Entner-Doudoroff pathway showing the position of 6-phospho-2-dehydro-D-gluconate.
References
- 1. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 6-Phospho-2-dehydro-D-gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 6-phospho-2-dehydro-D-gluconate. This intermediate is produced during the oxidative decarboxylation of 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).
Troubleshooting Guides
Question: My reaction shows low conversion of the starting material, 6-phosphogluconate. What are the potential causes and solutions?
Answer:
Low conversion of the substrate, 6-phosphogluconate (6-PG), can be attributed to several factors related to the enzyme's activity and the reaction conditions. Follow this guide to troubleshoot the issue.
Potential Causes & Solutions:
-
Suboptimal pH: 6-phosphogluconate dehydrogenase activity is pH-dependent. The optimal pH for the enzyme can vary depending on its source. For many common forms of the enzyme, the optimal pH for the oxidative decarboxylation reaction is in the range of 7.0 to 8.1.[1][2]
-
Solution: Verify the pH of your reaction buffer and adjust it to the optimal range for your specific enzyme. Prepare fresh buffer if necessary to rule out buffer degradation.
-
-
Enzyme Instability or Inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Presence of Inhibitors: The reaction can be inhibited by various molecules.
-
NADPH: A high concentration of the product NADPH can inhibit 6PGDH.[4]
-
Other Inhibitors: Certain compounds, such as fructose 1,6-bisphosphate and erythrose 4-phosphate, can act as inhibitors.[1]
-
Solution:
-
Consider implementing a system to regenerate NADP+ from NADPH, which can also drive the reaction forward.
-
Ensure your reaction mixture is free from known inhibitors. If their presence is unavoidable, you may need to adjust the reaction conditions or purify the substrate.
-
-
-
Insufficient Cofactors or Activators: The reaction requires the cofactor NADP+ and can be stimulated by certain divalent cations.
-
NADP+: This is a required co-substrate for the reaction.
-
Activators: Divalent cations such as Mg2+, Mn2+, and Ca2+ can act as activators for 6PGDH.[1]
-
Solution:
-
Ensure you have an adequate concentration of NADP+ in your reaction mixture.
-
Consider adding activating cations like MgCl2 to your buffer, as is common in many protocols.[2]
-
-
A troubleshooting workflow for low substrate conversion is outlined in the diagram below.
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 3. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Degradation Products of 6-Phospho-2-dehydro-D-gluconate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolomic identification of 6-phospho-2-dehydro-D-gluconate and its degradation products. This key intermediate of the Entner-Doudoroff (ED) pathway is notoriously unstable, and its degradation can pose significant analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I cannot detect 6-phospho-2-dehydro-D-gluconate in my samples, even when I expect it to be present. What is happening?
A1: The most likely reason is the inherent instability of 6-phospho-2-dehydro-D-gluconate (also known as 2-keto-3-deoxy-6-phosphogluconate or KDPG). It is the key intermediate of the Entner-Doudoroff (ED) pathway for sugar degradation.[1][2] This keto acid is highly susceptible to both enzymatic and spontaneous degradation. During sample quenching, extraction, and analysis preparation, it can be rapidly converted into other, more stable metabolites. Immediate and effective quenching of metabolic activity at the point of sampling is crucial.[3][4]
Troubleshooting Steps:
-
Verify Quenching Protocol: Ensure your metabolic quenching is rapid and effective. For cultured cells, methods like quenching with liquid nitrogen followed by extraction with cold solvents (e.g., 50% acetonitrile) are effective at arresting metabolic activity and minimizing metabolite loss.[5][6]
-
Minimize Sample Handling Time: Keep all sample preparation steps as short as possible and perform them at low temperatures (e.g., on ice or at 4°C) to reduce the rate of spontaneous degradation.
-
Analyze for Degradation Products: Instead of looking for the parent compound, target your analysis towards its expected degradation products, primarily pyruvate and glyceraldehyde-3-phosphate.[7][8]
Q2: My chromatogram shows unexpected peaks where I expect to see intermediates of the Entner-Doudoroff pathway. Could these be degradation products?
A2: Yes, it is highly probable. The enzymatic cleavage of 6-phospho-2-dehydro-D-gluconate by KDPG aldolase yields pyruvate and glyceraldehyde-3-phosphate.[7][8][9] If your sample preparation does not completely inhibit enzyme activity, you will primarily detect these downstream products. Spontaneous, non-enzymatic degradation can also occur, leading to a variety of other breakdown products.
Signaling Pathway and Degradation
The Entner-Doudoroff pathway is a primary route for glucose catabolism in many bacteria.[10][11] 6-phospho-2-dehydro-D-gluconate is the central intermediate, formed from 6-phosphogluconate and subsequently cleaved.
Q3: How can I stabilize 6-phospho-2-dehydro-D-gluconate for analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: Direct analysis of this keto acid by GC-MS is not feasible due to its low volatility and thermal instability. Chemical derivatization is mandatory to make it suitable for GC analysis.[12][13] A two-step derivatization process is highly effective:
-
Oximation: The ketone group is converted into an oxime using reagents like O-methylhydroxylamine HCl. This step blocks the reactive ketone, preventing tautomerism and stabilizing the molecule.[14][15]
-
Silylation: The hydroxyl and phosphate groups are silylated using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). Silylation replaces active hydrogens, which reduces polarity and hydrogen bonding, thereby increasing volatility.[12][15]
This process converts the unstable, non-volatile metabolite into a stable, volatile derivative that can be readily analyzed by GC-MS.
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites
This protocol is designed to rapidly halt metabolic activity and extract metabolites while minimizing degradation of unstable compounds like 6-phospho-2-dehydro-D-gluconate.
-
Quenching: For adherent cells, rapidly aspirate the culture medium and immediately wash twice with ice-cold phosphate-buffered saline (PBS). After the final wash, instantly add liquid nitrogen to the culture dish to flash-freeze the cells and arrest all metabolic activity.[5][6]
-
Extraction: Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol or 50% acetonitrile, directly to the frozen cell monolayer.
-
Cell Lysis & Collection: Scrape the cells in the extraction solvent and transfer the entire mixture to a microcentrifuge tube.
-
Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Clarification: Centrifuge the extract at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for subsequent analysis (e.g., lyophilization and derivatization).
Protocol 2: Derivatization for GC-MS Analysis
This protocol stabilizes keto acids and phosphorylated sugars for volatile analysis.
-
Drying: Ensure the metabolite extract is completely dry. Lyophilization (freeze-drying) is the preferred method.
-
Oximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
-
Vortex thoroughly and incubate at 37°C for 90 minutes. This step converts the keto group to a methoxime.
-
-
Silylation:
-
Add 80 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane).
-
Vortex and incubate at 70°C for 60 minutes. This step silylates hydroxyl and phosphate groups.[12]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Data Presentation
Table 1: Mass Spectrometry Data for KDPG and its Products
This table provides theoretical mass-to-charge ratios (m/z) for use in targeted mass spectrometry analysis. Values are for the primary [M-H]⁻ ion in negative mode ESI-LC-MS.
| Compound | Formula | Exact Mass | [M-H]⁻ m/z |
| 6-Phospho-2-dehydro-D-gluconate | C₆H₁₁O₉P | 258.0141 | 257.0068 |
| Pyruvate | C₃H₄O₃ | 88.0160 | 87.0088 |
| Glyceraldehyde-3-phosphate | C₃H₇O₆P | 170.0007 | 168.9935 |
Note: Observed m/z values in GC-MS will differ significantly based on the derivatization method used.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of unstable metabolites from sample collection to data acquisition.
References
- 1. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quenching and Extraction Methods for Nucleotide/Nucleotide Sugar Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospec.net [biospec.net]
- 5. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 9. Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 11. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. research.vu.nl [research.vu.nl]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Quantification of 6-phospho-2-dehydro-D-gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of 6-phospho-2-dehydro-D-gluconate and other sugar phosphates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 6-phospho-2-dehydro-D-gluconate, with a focus on matrix effects.
Question: My signal intensity for 6-phospho-2-dehydro-D-gluconate is low and inconsistent across samples. What could be the cause?
Answer: Low and variable signal intensity is a common symptom of matrix effects, specifically ion suppression. In electrospray ionization (ESI) mass spectrometry, co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4][5] The high polarity of sugar phosphates like 6-phospho-2-dehydro-D-gluconate makes them particularly susceptible to these effects.[1][2][3][4]
To confirm ion suppression, you can perform a post-column infusion experiment. Infuse a standard solution of your analyte post-column while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Solutions to consider:
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than Protein Precipitation (PPT).[5] For plasma or serum samples, consider using specialized phospholipid removal products.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the signal loss and improving quantitative accuracy.
-
Optimize Chromatography: Improve the separation of your analyte from the matrix components. This can be achieved by modifying the gradient, changing the mobile phase, or using a different column chemistry, such as HILIC or a pentafluorophenyl column.[1][2][3][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] However, this may compromise the sensitivity if the analyte concentration is already low.
-
Derivatization: Chemical derivatization can alter the polarity of the analyte, moving it to a cleaner region of the chromatogram and improving its retention on reversed-phase columns.[7][8]
Question: I am observing significant peak tailing for my 6-phospho-2-dehydro-D-gluconate peak. How can I improve the peak shape?
Answer: Peak tailing for highly polar and negatively charged compounds like sugar phosphates is often due to interactions with the stationary phase or metal components in the LC system.
Solutions to consider:
-
Use a Mixed-Mode or HILIC Column: These columns are specifically designed for the retention and separation of polar compounds and can provide better peak shapes.
-
Mobile Phase Modifiers: The addition of ion-pairing reagents or chelating agents to the mobile phase can help to reduce peak tailing.
-
Derivatization: As mentioned previously, derivatization can improve the chromatographic behavior of the analyte, leading to better peak shapes.[7][8]
Question: How can I assess the extent of matrix effects in my assay?
Answer: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.
The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Frequently Asked Questions (FAQs)
What is 6-phospho-2-dehydro-D-gluconate?
6-phospho-2-dehydro-D-gluconate is an intermediate in the oxidative phase of the pentose phosphate pathway (PPP). It is formed from the oxidation of 6-phosphogluconate. The PPP is a crucial metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis.[9][10]
Why is the quantification of 6-phospho-2-dehydro-D-gluconate challenging?
The quantification of 6-phospho-2-dehydro-D-gluconate, like other sugar phosphates, is challenging due to its high polarity, which leads to poor retention on traditional reversed-phase chromatography columns and makes it prone to significant matrix effects, particularly ion suppression, during LC-MS/MS analysis.[1][2][3][4]
What are the most common sample preparation techniques for analyzing sugar phosphates?
The most common sample preparation techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often provides the least clean extracts.[11] Common precipitants include methanol, acetonitrile, and trichloroacetic acid (TCA).[11][12][13][14][15]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.[16]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by using a sorbent to selectively retain the analyte while washing away interferences.[5][17][18][19]
How can I minimize matrix effects?
Minimizing matrix effects involves a combination of strategies:
-
Effective Sample Cleanup: The more interfering components you can remove, the lower the matrix effect will be.
-
Optimized Chromatography: Separating the analyte from co-eluting matrix components is crucial.
-
Use of a SIL-IS: This is the most effective way to compensate for matrix effects that cannot be eliminated.
-
Derivatization: This can improve the chromatographic properties of the analyte and reduce its susceptibility to matrix effects.[7][8]
Quantitative Data on Matrix Effects
The following table summarizes the reported matrix effects for sugar phosphates and other polar analytes in various biological matrices using different sample preparation techniques. Note that specific data for 6-phospho-2-dehydro-D-gluconate is limited, and the data presented here is for illustrative purposes to highlight the impact of the matrix and sample preparation method.
| Analyte Class | Matrix | Sample Preparation Method | Matrix Effect | Reference |
| Acylcarnitines | Serum on filter paper | Methanol Extraction | >75% recovery (some exceptions) | [20] |
| Amino Acids | Serum on filter paper | Methanol Extraction | Variable recovery, some <50% | [20] |
| Vitamin D Metabolites | Dried Blood Spots | Protein Precipitation | 5-fold reduction in phospholipids | [21] |
| Cannabinoids | Urine | Solid-Phase Extraction | <15% ion suppression | [6] |
| Mycotoxins | Spices | QuEChERS | Up to -89% ion suppression |
Experimental Protocols
1. Protein Precipitation (PPT) with Methanol
This protocol is a general method for the extraction of polar metabolites from serum or plasma.
-
To 100 µL of sample, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE)
This is a general protocol for the cleanup of polar analytes from a biological matrix. The choice of SPE sorbent and solvents will need to be optimized for 6-phospho-2-dehydro-D-gluconate. A mixed-mode anion exchange sorbent may be appropriate.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 1 mL of a strong solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Caption: Troubleshooting workflow for matrix effects.
Caption: General experimental workflow for analysis.
References
- 1. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of selected sugars and sugar phosphates in mouse heart tissue by reductive amination and liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. its.caltech.edu [its.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. Precipitation Procedures [sigmaaldrich.com]
- 15. Methanol Precipitation of Proteins [protocols.io]
- 16. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
overcoming challenges in the purification of 6-phospho-2-dehydro-D-gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-phospho-2-dehydro-D-gluconate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 6-phospho-2-dehydro-D-gluconate?
The primary challenges in the purification of 6-phospho-2-dehydro-D-gluconate revolve around its inherent instability, potential for co-purification with structurally similar compounds, and degradation during downstream processing. Key issues include:
-
Product Instability: As an intermediate in metabolic pathways, 6-phospho-2-dehydro-D-gluconate can be susceptible to degradation, particularly under suboptimal pH and temperature conditions.
-
Contamination with Starting Material: Incomplete enzymatic conversion can lead to the presence of the starting material, 6-phospho-D-gluconate, which can be challenging to separate due to similar chemical properties.
-
Co-purification of Coenzymes: If the synthesis involves dehydrogenases, coenzymes like NADP+ or NADPH may co-elute during certain chromatographic steps.
-
Presence of Structurally Similar Sugars: Crude extracts may contain other phosphorylated sugars that can interfere with the purification process.
Q2: What is the role of 6-phospho-2-dehydro-D-gluconate in biological systems?
6-Phospho-2-dehydro-D-gluconate is an intermediate in the pentose phosphate pathway. It is synthesized from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase.
Troubleshooting Guide
Low Yield After Purification
Problem: The final yield of purified 6-phospho-2-dehydro-D-gluconate is significantly lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Product Degradation | Maintain low temperatures (4°C) throughout the purification process.[1] Work quickly and minimize the number of purification steps. |
| Suboptimal pH | Ensure all buffers are maintained at a pH that promotes the stability of the compound. Based on enzyme activity studies, a pH range of 7.0-8.0 is often optimal.[1][2] |
| Non-specific Binding | Pre-treat chromatography columns with a blocking agent if non-specific binding to the resin is suspected. |
| Incomplete Elution | Optimize the elution conditions (e.g., salt gradient, pH) to ensure complete recovery from the chromatography column. |
Presence of Contaminants in the Final Product
Problem: The purified 6-phospho-2-dehydro-D-gluconate is contaminated with other compounds.
| Type of Contaminant | Troubleshooting Suggestion |
| Starting Material (6-phospho-D-gluconate) | Optimize the enzymatic reaction to ensure complete conversion. Employ high-resolution ion-exchange chromatography to separate the product from the starting material. |
| Coenzymes (NADP+/NADPH) | Utilize affinity chromatography with a resin that specifically binds to the coenzyme. Alternatively, size-exclusion chromatography can be effective in separating the smaller coenzyme from the larger product.[1] |
| Other Phosphorylated Sugars | A combination of ion-exchange and size-exclusion chromatography may be necessary to achieve high purity.[1][3] |
Experimental Protocols
Protocol 1: Purification of 6-Phospho-2-dehydro-D-gluconate using Ion-Exchange Chromatography
This protocol is adapted from methods used for the purification of related phosphorylated sugars and enzymes.[3]
Materials:
-
Crude reaction mixture containing 6-phospho-2-dehydro-D-gluconate
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
DEAE-Sephadex or similar anion exchange column
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with Buffer A for at least 5 column volumes.
-
Sample Loading: Load the crude reaction mixture onto the column.
-
Washing: Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove any unbound proteins and non-anionic species.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Fraction Collection: Collect fractions and monitor the absorbance at a relevant wavelength for your compound (e.g., 260 nm if NADP+/NADPH are present and need to be monitored).
-
Analysis: Analyze the fractions for the presence of 6-phospho-2-dehydro-D-gluconate using a suitable assay, such as HPLC-MS or an enzymatic assay.
-
Pooling and Desalting: Pool the fractions containing the pure product and perform buffer exchange or desalting as required for your downstream application.
Protocol 2: Size-Exclusion Chromatography for Coenzyme Removal
This protocol is based on methods for separating proteins from smaller molecules.[1]
Materials:
-
Partially purified 6-phospho-2-dehydro-D-gluconate containing coenzymes
-
Equilibration Buffer: 40 mM Tris-HCl, pH 8.0, 150 mM NaCl[1]
-
Sephacryl S-300 HR or similar size-exclusion column
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the size-exclusion column with the Equilibration Buffer for at least 2 column volumes.
-
Sample Loading: Load the partially purified sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the Equilibration Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions. The 6-phospho-2-dehydro-D-gluconate will elute in earlier fractions than the smaller coenzymes.
-
Analysis: Analyze the fractions to identify those containing the pure product, free of coenzymes.
Visualizations
References
- 1. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
Technical Support Center: 6-Phosphogluconate Dehydrogenase (6PGD) Activity Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the 6-phosphogluconate dehydrogenase (6PGD) activity assay. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental protocols and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 6PGD activity assay?
The 6PGD activity assay is based on the enzymatic reaction where 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate. This reaction is coupled with the reduction of a cofactor, typically NADP+ to NADPH. The rate of NADPH production is directly proportional to the 6PGD activity in the sample and can be measured spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically using a specific probe.[1][2]
Q2: What is the optimal pH and temperature for the 6PGD assay?
The optimal pH for the 6PGD assay is generally between 7.0 and 8.5.[1][3][4] A common assay buffer is Tris-HCl or MES buffer at a pH of around 7.5 to 7.8.[1][5] The optimal temperature for the enzyme activity is typically 30°C or 37°C.[1][6] It is crucial to maintain a constant temperature throughout the assay for consistent results.
Q3: What are the essential components of the reaction mixture?
A typical reaction mixture for a 6PGD activity assay includes:
-
Buffer: To maintain a stable pH (e.g., Tris-HCl, MES).[1]
-
6-Phosphogluconate (6PG): The substrate for the enzyme.
-
NADP+: The cofactor that gets reduced to NADPH.
-
Magnesium Chloride (MgCl2): Often included as an activator for the enzyme.[1]
-
Enzyme Sample: The cell lysate or purified enzyme being tested.
Q4: How should I prepare my samples for the assay?
Samples such as cell or tissue lysates should be prepared in a cold buffer to maintain enzyme stability.[7] It is important to avoid buffers containing detergents like SDS or Tween-20, as these can interfere with the assay.[8] If assaying erythrocyte 6PGD activity, it is crucial to remove leukocytes and platelets, as they also contain the enzyme and can lead to artificially high readings.[9][10]
Q5: Can I use NAD+ instead of NADP+ as a cofactor?
While 6PGD is generally considered NADP+-dependent, some isoforms may exhibit activity with NAD+. However, the efficiency is typically much lower. For accurate and optimal results, NADP+ is the recommended cofactor.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay conditions (pH, temperature). 3. Missing essential components in the reaction mixture. 4. Presence of inhibitors in the sample. | 1. Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] Use a fresh enzyme preparation or a positive control to verify assay setup. 2. Verify the pH of the buffer and the temperature of the incubator or plate reader.[1][6] 3. Double-check the concentrations and addition of all reagents, especially the substrate (6-phosphogluconate) and cofactor (NADP+). 4. Prepare a fresh sample lysate and consider dilution to minimize inhibitor concentration. |
| High background signal | 1. Contamination of reagents with NADPH. 2. Presence of other NADPH-producing enzymes in the sample. 3. Spontaneous reduction of the detection probe (in fluorometric/colorimetric assays). | 1. Use fresh, high-quality reagents. Prepare a "no enzyme" control to measure the background absorbance/fluorescence. 2. Include a sample background control that contains the sample but lacks the 6PGD substrate. This will account for non-specific NADPH production.[6] 3. Run a "no enzyme, no substrate" control to check for spontaneous probe reduction. |
| Non-linear reaction rate | 1. Substrate or cofactor depletion during the assay. 2. Enzyme concentration is too high, leading to a very rapid reaction. 3. Enzyme instability under assay conditions. | 1. Optimize the concentrations of 6-phosphogluconate and NADP+. Ensure they are not limiting. The concentration of the substrate should ideally be around its Michaelis constant (Km) or higher.[1] 2. Dilute the enzyme sample and re-run the assay. The change in absorbance should be linear for at least 5-10 minutes. 3. Check the stability of the enzyme at the assay temperature and pH. Consider adding stabilizers like BSA to the enzyme dilution buffer.[1] |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Ensure the plate is uniformly heated by pre-incubating it at the assay temperature. 3. Gently mix the contents of the wells after adding all reagents. |
| Interference from sample components | 1. Presence of detergents (e.g., SDS, Tween-20) in the lysis buffer.[8] 2. High concentrations of reducing agents in the sample. 3. For blood samples, contamination with leukocytes and platelets.[9][10] | 1. Use a lysis buffer that does not contain interfering detergents. RIPA buffer should be avoided.[8] 2. Dialyze or desalt the sample to remove interfering small molecules. 3. Purify erythrocytes by removing the buffy coat to eliminate leukocyte and platelet contamination.[10] |
Experimental Protocols
Standard Spectrophotometric Assay for 6PGD Activity
This protocol is a generalized procedure based on common methodologies. Optimization may be required for specific sample types.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.
-
6-Phosphogluconate (6PG) Solution: 10 mM in distilled water.
-
NADP+ Solution: 10 mM in distilled water.
-
Enzyme Sample (cell/tissue lysate or purified enzyme).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
-
80 µL Assay Buffer
-
10 µL 10 mM 6PG Solution (final concentration: 1 mM)
-
10 µL 10 mM NADP+ Solution (final concentration: 1 mM)
-
Note: The final volume will be 100 µL after adding the enzyme.
-
-
Set up Controls:
-
Blank/Background Control: 90 µL of Reaction Mixture without the 6PG substrate. Add 10 µL of Assay Buffer instead.
-
Positive Control: Use a known active 6PGD enzyme.
-
Sample Background Control: 90 µL of Reaction Mixture without the 6PG substrate. Add 10 µL of your enzyme sample.
-
-
Perform the Assay:
-
Add 90 µL of the appropriate reaction mixture to each well of the 96-well plate.
-
Add 10 µL of the enzyme sample to the sample wells.
-
Add 10 µL of Assay Buffer to the blank wells.
-
Mix gently.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode at 30°C or 37°C. Record readings every minute for 10-15 minutes.
-
-
Calculate 6PGD Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the ΔA340/min of the sample background control from the ΔA340/min of the sample.
-
Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA340/min × Total Assay Volume (mL)) / (6.22 × Light Path (cm) × Enzyme Volume (mL))
One unit (U) of 6PGD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[1]
-
Quantitative Data Summary
| Parameter | Optimal Range / Value | Reference(s) |
| pH | 7.0 - 8.5 | [1][3][4] |
| Temperature | 30 - 37 °C | [1][6] |
| Substrate (6PG) Concentration | 0.4 - 1.0 mM | [1] |
| Cofactor (NADP+) Concentration | 0.5 - 1.0 mM | |
| Magnesium Chloride (MgCl2) | 10 mM | [6] |
| Michaelis Constant (Km) for 6-Phosphogluconate | ~0.95 mM | [1] |
| Michaelis Constant (Km) for NADP+ | ~0.017 - 0.32 mM | [1][4] |
Visualizations
Caption: Oxidative phase of the Pentose Phosphate Pathway highlighting the 6PGD-catalyzed reaction.
Caption: General workflow for the 6PGD activity assay.
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. content.abcam.com [content.abcam.com]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. The interference of leukocytes and platelets with measurement of clucose-6-phosphate dehydrogenase activity of erythrocytes with low activity variants of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing interference in spectrophotometric assays for 6-phospho-2-dehydro-D-gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrophotometric assays for 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG).
Troubleshooting Guides
Spectrophotometric quantification of 6-phospho-2-dehydro-D-gluconate often relies on a coupled enzyme assay. A common approach involves the use of KDPG aldolase, which cleaves 6-phospho-2-dehydro-D-gluconate into pyruvate and glyceraldehyde-3-phosphate. The production of pyruvate can then be coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm. This guide addresses potential issues within this coupled assay system.
Table 1: Troubleshooting Common Issues in the Coupled Spectrophotometric Assay for 6-Phospho-2-dehydro-D-gluconate
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal (No decrease in A340) | Omission of a key reagent. | Systematically check that all components (sample, KDPG aldolase, LDH, NADH) were added in the correct order and concentration.[1] |
| Inactive enzyme(s) (KDPG aldolase or LDH). | Test the activity of each enzyme separately using known substrates (e.g., pyruvate for LDH). Ensure proper storage and handling of enzymes. | |
| Incorrect wavelength setting on the spectrophotometer. | Verify that the spectrophotometer is set to measure absorbance at 340 nm.[2][3] | |
| Substrate (6-phospho-2-dehydro-D-gluconate) degradation. | Ensure the substrate is stored properly and prepared fresh. Stability can be pH and temperature-dependent. | |
| Presence of an enzyme inhibitor in the sample. | Run a control with a known amount of purified 6-phospho-2-dehydro-D-gluconate spiked into the sample matrix to check for inhibition. Consider sample purification steps. | |
| High Background Signal (Initial A340 is too high or unstable) | High intrinsic absorbance of the sample at 340 nm. | Run a sample blank containing all reagents except the coupling enzymes to measure the background absorbance. Subtract this value from the sample readings. |
| Contamination of reagents with NADH-consuming enzymes. | Use high-purity reagents and enzymes. Prepare fresh buffers. | |
| Light scattering due to particulate matter in the sample. | Centrifuge or filter the sample prior to the assay. | |
| Non-linear or Erratic Reaction Rate | Insufficient coupling enzyme activity. | The activity of the coupling enzyme (LDH) must be in excess to ensure it is not the rate-limiting step. Increase the concentration of LDH and observe if the rate increases. |
| Substrate concentration is too high, leading to rapid NADH depletion. | Dilute the sample to bring the reaction rate within the linear range of the spectrophotometer. | |
| Temperature fluctuations during the assay. | Ensure the spectrophotometer's cuvette holder is temperature-controlled and has reached thermal equilibrium before starting the reaction.[3] | |
| Pipetting errors or inadequate mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components.[1] | |
| Assay Drifts Over Time | Instability of NADH. | Prepare NADH solutions fresh and protect them from light. Some NADH analogs may offer greater stability.[4] |
| Spontaneous oxidation of NADH. | This can be exacerbated by certain components in the sample matrix. Run a blank without the primary enzyme (KDPG aldolase) to monitor the rate of non-enzymatic NADH oxidation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the coupled spectrophotometric assay for 6-phospho-2-dehydro-D-gluconate?
A1: The assay is based on the enzymatic conversion of 6-phospho-2-dehydro-D-gluconate to pyruvate and glyceraldehyde-3-phosphate by KDPG aldolase. The generated pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, is directly proportional to the concentration of 6-phospho-2-dehydro-D-gluconate in the sample.
Q2: What are the key enzymes in the Entner-Doudoroff pathway that are relevant to this assay?
A2: The key enzymes are 6-phosphogluconate dehydratase, which produces 6-phospho-2-dehydro-D-gluconate from 6-phosphogluconate, and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, which cleaves it.[6][7]
Q3: My sample contains other compounds that absorb at 340 nm. How can I correct for this interference?
A3: To correct for interfering substances, you should prepare a sample blank. This blank should contain your sample and all the assay reagents except for the primary enzyme (KDPG aldolase). Any absorbance measured in this blank is due to interfering substances and can be subtracted from the absorbance of your actual sample.
Q4: Can I measure 6-phospho-2-dehydro-D-gluconate directly without a coupled assay?
A4: Direct spectrophotometric measurement is challenging because 6-phospho-2-dehydro-D-gluconate does not have a strong, unique chromophore in the UV-Vis range. Coupled enzymatic assays provide a more sensitive and specific method for its quantification.
Q5: What are some potential inhibitors of the enzymes used in the coupled assay?
A5: For KDPG aldolase, pyruvate analogues with beta-diketo structures have been shown to be potential inhibitors.[8][9] For lactate dehydrogenase, high concentrations of pyruvate can be inhibitory. Additionally, general enzyme inhibitors present in your sample, such as heavy metals or chelating agents, could interfere.
Q6: How can I ensure that the coupling reaction (LDH) is not the rate-limiting step in my assay?
A6: The activity of the coupling enzyme (LDH) should be significantly higher than the maximum expected activity of the primary enzyme reaction (KDPG aldolase). You can test this by performing the assay with a fixed, high concentration of 6-phospho-2-dehydro-D-gluconate and varying the concentration of LDH. The reaction rate should be independent of the LDH concentration in the working range you select.
Q7: What is the optimal pH for this coupled assay?
A7: The optimal pH will be a compromise between the pH optima of KDPG aldolase and lactate dehydrogenase. KDPG aldolase activity is generally optimal around neutral to slightly alkaline pH, while LDH activity is also robust in this range. A common starting point is a buffer at pH 7.4-7.8.
Experimental Protocols
Detailed Methodology for Coupled Spectrophotometric Assay of 6-Phospho-2-dehydro-D-gluconate
This protocol describes a method to determine the concentration of 6-phospho-2-dehydro-D-gluconate (KDPG) by monitoring the consumption of NADH at 340 nm.
Materials:
-
Spectrophotometer with temperature control capabilities
-
Cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2
-
NADH solution: 10 mM in assay buffer (prepare fresh and protect from light)
-
Lactate Dehydrogenase (LDH) solution: ~500 units/mL in assay buffer
-
KDPG Aldolase solution: ~50 units/mL in assay buffer
-
Sample containing 6-phospho-2-dehydro-D-gluconate
-
6-phospho-2-dehydro-D-gluconate standard solution (for calibration curve)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture (final volume of 1 mL) by adding the following in order:
-
Assay Buffer (to bring the final volume to 1 mL)
-
10 µL of 10 mM NADH solution (final concentration 0.1 mM)
-
2 µL of ~500 units/mL LDH solution (final activity ~1 unit/mL)
-
Your sample (e.g., 10-100 µL, depending on the expected concentration of 6-phospho-2-dehydro-D-gluconate)
-
-
Incubation and Blank Reading: Mix the contents of the cuvette gently by inverting and incubate at 30°C for 5 minutes to allow for the consumption of any endogenous pyruvate in the sample. Monitor the absorbance at 340 nm until a stable baseline is achieved. This is your initial absorbance (A_initial).
-
Initiation of the Reaction: Start the reaction by adding 2 µL of ~50 units/mL KDPG Aldolase solution (final activity ~0.1 units/mL).
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculation:
-
Determine the rate of absorbance change (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the concentration of 6-phospho-2-dehydro-D-gluconate in the cuvette.
-
Concentration (M) = (ΔA340/min) / (6220 * path length)
-
Account for the dilution of your sample in the final calculation to determine the concentration in your original sample.
-
-
Standard Curve: Prepare a standard curve using known concentrations of 6-phospho-2-dehydro-D-gluconate to ensure accuracy and linearity of the assay under your experimental conditions.
Visualizations
Caption: Workflow for the coupled spectrophotometric assay of 6-phospho-2-dehydro-D-gluconate.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 3. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. JP2001526528A - Use of NADPH and NADH analogs in measuring enzyme activity and metabolites - Google Patents [patents.google.com]
- 5. Spectral studies of the interaction of the substrate 'quinonoid' 6-methyl dihydropterine and the coenzyme NADH used as marker in the dihydropteridine reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ou.edu [ou.edu]
- 7. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 6-phospho-2-dehydro-D-gluconate under different pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-phospho-2-dehydro-D-gluconate. This resource is intended for researchers, scientists, and drug development professionals working with this intermediate of the pentose phosphate and Entner-Doudoroff pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-phospho-2-dehydro-D-gluconate solutions?
A1: For long-term storage, it is recommended to store aqueous solutions of 6-phospho-2-dehydro-D-gluconate at -20°C or below in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, preferably at a slightly alkaline pH (around 7.0-8.0) to enhance stability.
Q2: At what pH is 6-phospho-2-dehydro-D-gluconate most stable?
A2: While specific quantitative data for 6-phospho-2-dehydro-D-gluconate is limited, general knowledge of sugar phosphates suggests that they are most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions, particularly around pH 4, can lead to hydrolysis of the phosphate ester bond. The enzymatic synthesis of the related compound, 2-keto-3-deoxy-6-phosphogluconate (KDPG), has an optimal pH of 8.0, which may indicate good stability of the product at this pH.
Q3: How does temperature affect the stability of 6-phospho-2-dehydro-D-gluconate?
A3: As with most biological molecules, higher temperatures will accelerate the degradation of 6-phospho-2-dehydro-D-gluconate. For enzymatic assays or other short-term experiments, it is advisable to keep the compound on ice when not in use. For long-term storage, freezing is essential.
Q4: What are the potential degradation pathways for 6-phospho-2-dehydro-D-gluconate?
A4: The primary degradation pathways for 6-phospho-2-dehydro-D-gluconate are likely to be:
-
Hydrolysis of the phosphate group: This is more likely to occur under acidic conditions.
-
Enzymatic degradation: Contamination with phosphatases or other enzymes can lead to degradation.
-
Chemical degradation of the sugar backbone: As a keto-acid, it may be susceptible to other non-enzymatic reactions over time, especially at elevated temperatures or extreme pH values.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using 6-phospho-2-dehydro-D-gluconate.
| Potential Cause | Troubleshooting Step |
| Degradation of 6-phospho-2-dehydro-D-gluconate stock solution. | Prepare fresh solutions of 6-phospho-2-dehydro-D-gluconate for each experiment. If using a frozen stock, thaw a new aliquot for each use and avoid repeated freeze-thaw cycles. |
| Incorrect pH of the assay buffer. | Verify the pH of your assay buffer. Ensure it is within the optimal range for both the enzyme and the stability of the substrate (generally pH 7.0-8.0). |
| Sub-optimal storage of the stock solution. | Store stock solutions at -20°C or -80°C in single-use aliquots. Avoid storing at 4°C for extended periods. |
Issue 2: Apparent loss of 6-phospho-2-dehydro-D-gluconate concentration over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the phosphate group. | Analyze a sample of the solution for the presence of inorganic phosphate and the corresponding dephosphorylated sugar. Consider adjusting the storage buffer to a more neutral or slightly alkaline pH. |
| Microbial contamination. | Filter-sterilize the solution before storage. If possible, add a bacteriostatic agent that does not interfere with downstream applications. |
| Adsorption to container surfaces. | Use low-protein-binding microcentrifuge tubes or glassware for storage and handling. |
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the stability of 6-phospho-2-dehydro-D-gluconate under various pH and temperature conditions. The following table provides a qualitative summary based on general principles of sugar phosphate stability. Researchers are strongly encouraged to perform their own stability studies for applications sensitive to substrate concentration.
| pH Range | Temperature | Expected Stability | Recommendations |
| < 4.0 | Room Temperature | Low | Avoid; rapid degradation likely. |
| 4.0 - 6.0 | Room Temperature | Moderate to Low | Use with caution for short-term experiments only. |
| 6.0 - 8.0 | Room Temperature | Moderate | Suitable for short-term handling and assays. |
| > 8.0 | Room Temperature | Moderate to High | Generally favorable for short-term stability. |
| 6.0 - 8.0 | 4°C | Good | Suitable for short-term storage (up to a few days). |
| 6.0 - 8.0 | -20°C | Excellent | Recommended for long-term storage. |
| 6.0 - 8.0 | -80°C | Excellent | Optimal for long-term archival storage. |
Experimental Protocols
Protocol: Assessment of 6-Phospho-2-dehydro-D-gluconate Stability
This protocol provides a framework for researchers to determine the stability of their 6-phospho-2-dehydro-D-gluconate samples under specific experimental conditions.
Objective: To quantify the degradation of 6-phospho-2-dehydro-D-gluconate over time at different pH and temperature conditions.
Materials:
-
6-phospho-2-dehydro-D-gluconate solution of known concentration
-
Buffers of various pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 7-9)
-
Temperature-controlled incubators or water baths
-
Analytical method for quantifying 6-phospho-2-dehydro-D-gluconate (e.g., HPLC, enzymatic assay)
-
Quenching solution (e.g., trichloroacetic acid, perchloric acid)
Methodology:
-
Prepare solutions of 6-phospho-2-dehydro-D-gluconate in the different pH buffers to be tested.
-
Divide each solution into aliquots for each time point and temperature condition.
-
Place the aliquots in the respective temperature-controlled environments (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately quench any potential enzymatic activity by adding a quenching solution if necessary.
-
Analyze the concentration of the remaining 6-phospho-2-dehydro-D-gluconate using a validated analytical method.
-
Plot the concentration of 6-phospho-2-dehydro-D-gluconate versus time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of 6-phospho-2-dehydro-D-gluconate.
Caption: Factors influencing the stability of 6-phospho-2-dehydro-D-gluconate.
Validation & Comparative
Comparative Analysis of 6-Phospho-2-dehydro-D-gluconate Levels in Key Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
Metabolic Context and Comparative Insights
The intracellular concentration of 6-phospho-2-dehydro-D-gluconate is intrinsically linked to the activity of the Entner-Doudoroff pathway. This pathway is a primary route for glucose catabolism in many Gram-negative bacteria, while it is absent or less active in others.
-
Zymomonas mobilis is known to exclusively utilize the ED pathway for glucose metabolism, even under anaerobic conditions. This obligate reliance suggests a high flux through the pathway and consequently, likely the highest relative intracellular levels of 6-phospho-2-dehydro-D-gluconate among the compared strains when grown on glucose.
-
Pseudomonas species also predominantly use the ED pathway for carbohydrate metabolism. Studies have indicated that a significant portion of glucose is catabolized via this route.[1] Therefore, substantial levels of 6-phospho-2-dehydro-D-gluconate are expected in Pseudomonas strains during growth on glucose or gluconate.
-
Escherichia coli possesses the genetic capacity for both the Embden-Meyerhof-Parnas (EMP) and the ED pathway. However, for glucose catabolism, the EMP pathway is generally favored. The ED pathway is more critical for the metabolism of sugar acids like gluconate, which are relevant in its natural intestinal habitat.[1] Thus, the levels of 6-phospho-2-dehydro-D-gluconate in E. coli are expected to be lower than in Zymomonas or Pseudomonas when grown on glucose, but would likely increase when gluconate is the primary carbon source.
-
Corynebacterium glutamicum is a notable exception as it lacks the key enzymes of the Entner-Doudoroff pathway, including 6-phosphogluconate dehydratase.[2] This organism metabolizes 6-phosphogluconate exclusively through the pentose phosphate pathway. Consequently, the intracellular concentration of 6-phospho-2-dehydro-D-gluconate in C. glutamicum is expected to be negligible or non-existent.
Comparative Summary of 6-Phospho-2-dehydro-D-gluconate Levels
The following table provides a qualitative comparison of the expected levels of 6-phospho-2-dehydro-D-gluconate in the discussed microbial strains based on their primary metabolic pathways for glucose utilization.
| Microbial Strain | Primary Glucose Metabolism Pathway(s) | Presence of Entner-Doudoroff Pathway | Inferred Intracellular Level of 6-Phospho-2-dehydro-D-gluconate |
| Zymomonas mobilis | Entner-Doudoroff | Yes (Obligate) | High |
| Pseudomonas aeruginosa | Entner-Doudoroff, Pentose Phosphate | Yes (Primary) | High |
| Escherichia coli | Embden-Meyerhof-Parnas, Pentose Phosphate, Entner-Doudoroff | Yes (Secondary/Inducible) | Low to Moderate (Condition-dependent) |
| Corynebacterium glutamicum | Pentose Phosphate, Embden-Meyerhof-Parnas | No | Absent or Negligible |
Visualizing the Metabolic Differences
The following diagrams illustrate the metabolic pathways and a general workflow for the analysis of 6-phospho-2-dehydro-D-gluconate.
Caption: The Entner-Doudoroff pathway highlighting 6-phospho-2-dehydro-D-gluconate.
References
- 1. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-ordinated regulation of gluconate catabolism and glucose uptake in Corynebacterium glutamicum by two functionally equivalent transcriptional regulators, GntR1 and GntR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 6-Phospho-2-Dehydro-D-Gluconate as a Metabolic Disease Biomarker: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more precise and early indicators of metabolic disease, researchers are exploring novel molecules that could signal the onset and progression of conditions like insulin resistance, type 2 diabetes, and metabolic syndrome. One such molecule of interest is 6-phospho-2-dehydro-D-gluconate (2K6PG), a key intermediate in the pentose phosphate pathway (PPP). This guide provides a comparative analysis of 2K6PG against established and emerging biomarkers, highlighting its theoretical potential while underscoring the need for clinical validation.
Metabolic diseases are a growing global health concern, necessitating sensitive and specific biomarkers for timely diagnosis and effective management. While traditional markers like glycated hemoglobin (HbA1c) and fasting plasma glucose are mainstays in clinical practice, they often reflect a later stage of disease. This has spurred the investigation of a new wave of biomarkers, including adipokines, inflammatory markers, and metabolites, that may offer earlier insights into metabolic dysregulation.
6-Phospho-2-Dehydro-D-Gluconate: A Theoretical Link to Metabolic Dysfunction
6-Phospho-2-dehydro-D-gluconate is an intermediate in the oxidative phase of the pentose phosphate pathway, a critical metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1][2][3] The PPP is intricately linked to cellular redox status and anabolic processes. Dysregulation of the PPP has been observed in metabolic diseases.[1][4][5] For instance, altered activity of PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) is associated with insulin resistance and diabetic complications.[4]
Theoretically, fluctuations in the levels of PPP intermediates like 2K6PG could reflect these pathological alterations. An increase in 2K6PG could signify a bottleneck or increased flux through the initial stages of the PPP, potentially linked to oxidative stress or altered glucose metabolism, both hallmarks of metabolic disease. However, it is crucial to note that currently, there is a lack of direct clinical studies validating 6-phospho-2-dehydro-D-gluconate as a standalone biomarker for metabolic disease in humans. Its potential remains largely theoretical, and further research is required to establish its clinical utility.
A Comparative Landscape of Metabolic Disease Biomarkers
To understand the potential place of 2K6PG, it is essential to compare it with currently utilized and researched biomarkers. The following tables summarize the key characteristics, performance metrics, and experimental protocols for 2K6PG (theoretical) and a selection of established and emerging biomarkers.
Table 1: Comparison of Biomarker Characteristics
| Biomarker | Type | Rationale for Use in Metabolic Disease |
| 6-Phospho-2-dehydro-D-gluconate (2K6PG) | Metabolite | Intermediate of the Pentose Phosphate Pathway (PPP); its levels may reflect PPP dysregulation, which is associated with metabolic disease.[1][4] |
| Adiponectin | Adipokine (Hormone) | Secreted by adipocytes; levels are inversely correlated with visceral obesity and insulin resistance. It has insulin-sensitizing and anti-inflammatory properties.[6][7][8] |
| Leptin | Adipokine (Hormone) | Secreted by adipocytes; regulates appetite and energy expenditure. Leptin resistance is common in obesity and contributes to metabolic dysregulation. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Inflammatory Marker | A sensitive marker of low-grade systemic inflammation, which is a key feature of metabolic syndrome and is associated with an increased risk of cardiovascular events.[9][10] |
| Glycated Hemoglobin (HbA1c) | Glycated Protein | Reflects average blood glucose levels over the preceding 2-3 months; a standard tool for diagnosing and monitoring diabetes.[11][12][13] |
Table 2: Performance of Selected Biomarkers for Metabolic Syndrome
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings |
| 6-Phospho-2-dehydro-D-gluconate (2K6PG) | Not Established | Not Established | Not Established | No clinical validation studies are currently available. |
| Adiponectin | Moderate | Moderate | ~0.73 - 0.81 | Lower levels are associated with an increased risk of metabolic syndrome.[7][14] The adiponectin-to-leptin ratio may offer improved predictive value. |
| Leptin | Moderate | Moderate | ~0.66 | Higher levels are associated with obesity and insulin resistance. |
| hs-CRP | High (0.913 in one study) | Moderate (0.691 in one study) | ~0.71 - 0.851 | Elevated levels are a strong predictor of metabolic syndrome and future cardiovascular events.[15][16][17] |
| HbA1c | High (for diabetes diagnosis) | High (for diabetes diagnosis) | High (for diabetes diagnosis) | A reliable indicator of long-term glycemic control and risk of diabetic complications.[11][12] |
Note: Sensitivity, specificity, and AUC values can vary depending on the study population, diagnostic criteria, and cutoff values used.
Experimental Protocols for Biomarker Measurement
Detailed and validated experimental protocols are crucial for the reliable measurement of biomarkers. Below are summaries of typical methodologies for the discussed biomarkers.
6-Phospho-2-dehydro-D-gluconate (Theoretical Protocol)
As a small, phosphorylated organic acid, 2K6PG would likely be measured using mass spectrometry-based metabolomics platforms.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Type: Plasma, Serum, or Tissue Homogenates
-
Sample Preparation:
-
Protein precipitation with a cold organic solvent (e.g., methanol, acetonitrile).
-
Centrifugation to remove precipitated proteins.
-
Supernatant is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Detection: A specific mass transition for 2K6PG would be monitored in negative ion mode. Quantification would be achieved using a stable isotope-labeled internal standard.
Adiponectin
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)[15][18][19][20]
-
Sample Type: Serum, Plasma, Cell Culture Supernatants
-
Protocol Summary (Sandwich ELISA):
-
Wells of a microplate are coated with a capture antibody specific for human adiponectin.
-
Standards and diluted samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, which binds to the captured adiponectin.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the HRP catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at 450 nm. The concentration is determined from a standard curve.[18]
-
Leptin
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)[21][22][23]
-
Sample Type: Serum, Plasma, Cell Culture Media
-
Protocol Summary (Sandwich ELISA):
-
A microplate is pre-coated with an antibody specific for human leptin.
-
Standards and samples are added to the wells, followed by a biotin-conjugated anti-human leptin antibody.
-
After incubation and washing, streptavidin-HRP is added.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at 450 nm. The concentration is calculated based on a standard curve.[22]
-
High-Sensitivity C-Reactive Protein (hs-CRP)
-
Method: Immunoenzymometric Assay (ELISA) or Immunoturbidimetric Assay[24][25][26][27][28]
-
Sample Type: Serum, Plasma
-
Protocol Summary (ELISA):
-
Patient samples and standards are added to microplate wells coated with a monoclonal antibody to CRP.
-
An enzyme-conjugated anti-CRP antibody is added, forming a "sandwich" complex.
-
After washing away unbound reagents, a substrate is added, and the resulting color intensity is measured.
-
The concentration of hs-CRP is proportional to the color intensity and is determined from a standard curve.[24][25]
-
Glycated Hemoglobin (HbA1c)
-
Method: High-Performance Liquid Chromatography (HPLC)[29][30][31][32][33]
-
Sample Type: Whole Blood
-
Protocol Summary (Ion-Exchange HPLC):
-
A whole blood sample is hemolyzed to release hemoglobin.
-
The hemolysate is injected into an ion-exchange chromatography column.
-
Different hemoglobin fractions, including HbA1c, are separated based on their charge.
-
The separated fractions are detected as they elute from the column, and the area under each peak is quantified.
-
The HbA1c value is reported as a percentage of total hemoglobin.[30][31]
-
Visualizing the Pathways and Workflows
To better understand the relationships between these biomarkers and the processes for their evaluation, the following diagrams are provided.
Caption: The oxidative phase of the Pentose Phosphate Pathway.
Caption: A generalized workflow for biomarker validation.
Caption: Interplay of biomarkers in metabolic syndrome.
Conclusion and Future Directions
While 6-phospho-2-dehydro-D-gluconate presents an intriguing theoretical link to the pathophysiology of metabolic diseases via the pentose phosphate pathway, its utility as a clinical biomarker remains unproven. Robust clinical validation studies are necessary to determine if its measurement in accessible biological fluids, such as plasma, correlates with disease state and offers diagnostic or prognostic value.
In contrast, adiponectin, leptin, hs-CRP, and HbA1c are well-characterized biomarkers with established roles and analytical methods. They provide valuable information on different facets of metabolic disease, from adipocyte dysfunction and inflammation to long-term glycemic control.
Future research should focus on large-scale metabolomics studies to systematically evaluate the potential of 2K6PG and other PPP intermediates as early biomarkers for metabolic disease. Such studies, combined with the validation of sensitive and specific analytical methods, will be crucial in determining whether 2K6PG can transition from a theoretical molecule of interest to a clinically useful tool in the management of metabolic disorders. For now, a multi-biomarker approach, combining established markers of glycemia, inflammation, and adipocyte function, remains the most comprehensive strategy for assessing metabolic health.
References
- 1. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer | Semantic Scholar [semanticscholar.org]
- 3. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Adiponectin as a biomarker of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adiponectin: An Indicator for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adiponectin: Structure, Physiological Functions, Role in Diseases, and Effects of Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of High-Sensitivity C-reactive Protein (Hs-CRP) in Non-communicable Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optimaldx.com [optimaldx.com]
- 11. Significance of HbA1c Test in Diagnosis and Prognosis of Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. Influence of hsCRP Parameter on the Occurrence of Metabolic Syndrome in Patients with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human Adiponectin ELISA Kit (ab99968) | Abcam [abcam.com]
- 19. aviscerabioscience.net [aviscerabioscience.net]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. assaygenie.com [assaygenie.com]
- 22. 4adi.com [4adi.com]
- 23. raybiotech.com [raybiotech.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. dbc-labs.com [dbc-labs.com]
- 26. monobind.com [monobind.com]
- 27. wwwn.cdc.gov [wwwn.cdc.gov]
- 28. monobind.com [monobind.com]
- 29. A high-performance liquid chromatography method for hemoglobin A1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
- 31. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 32. HPLC-based measurement of glycated hemoglobin using dried blood spots collected under adverse field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. diagnostics.us.tosohbioscience.com [diagnostics.us.tosohbioscience.com]
Comparative Analysis of Pentose Phosphate Pathway Flux Under Stress Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. Its primary functions are to produce NADPH, a key reductant in biosynthetic processes and antioxidant defense, and to generate precursors for nucleotide synthesis. Under cellular stress, the regulation and flux of the PPP are dynamically altered to meet the cell's metabolic demands and mitigate damage. This guide provides a comparative analysis of PPP flux under various stress conditions, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding and investigating this critical pathway.
Quantitative Analysis of PPP Flux Under Stress
The redirection of glucose metabolism towards the Pentose Phosphate Pathway is a hallmark of the cellular response to various stressors. The extent of this metabolic shift varies depending on the nature and intensity of the stress, as well as the cell type. Below is a summary of quantitative data on PPP flux modulation under different stress conditions.
| Stress Condition | Cell Type/Organism | Stressor/Dose | Method of Flux Measurement | Change in PPP Flux | Reference |
| Oxidative Stress | Human Fibroblast Cells | 500 µM H₂O₂ | 13C-Metabolic Flux Analysis | Increased from ~20% to ~95% of glucose import flux | [Kuehne et al., 2015][1][2] |
| Metabolic Stress (Hypoxia) | Glioma Stem-like Cells | Hypoxia (low oxygen) | Gene Expression Analysis & Metabolic Assays | Decreased glucose flux through the PPP in favor of glycolysis | [Favaro et al., 2013][3][4] |
| Metabolic Stress (Hypoxia) | Pancreatic Cancer Cells (PANC1) | Cyclic Acute & Chronic Hypoxia | Gene Expression Analysis (RT-qPCR) | Upregulation of genes encoding PPP enzymes (Transketolase and Transaldolase) | [Abu-Gheflah et al., 2020][5] |
| Genotoxic Stress | (General Observation) | DNA damaging agents | General literature review | Increased PPP activity to produce NADPH for DNA repair and precursors for nucleotide synthesis | [1][2] |
Signaling Pathways and Regulatory Mechanisms
The flux through the Pentose Phosphate Pathway is tightly regulated by a network of signaling pathways that respond to cellular stress. These pathways converge on key enzymes of the PPP, primarily Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative branch.
Allosteric Regulation by NADPH/NADP+ Ratio
The primary and most immediate regulatory mechanism of the PPP is the allosteric feedback inhibition of G6PD by its product, NADPH. Under normal physiological conditions, a high NADPH/NADP+ ratio keeps G6PD activity in check. During oxidative stress, the consumption of NADPH for antioxidant defense (e.g., by glutathione reductase) leads to an increase in the NADP+ concentration. NADP+ competes with NADPH for binding to G6PD, thereby activating the enzyme and increasing PPP flux to replenish the NADPH pool.[2]
Figure 1. Allosteric regulation of G6PD by the NADPH/NADP+ ratio under oxidative stress.
Transcriptional Regulation in Cancer and Hypoxia
In cancer cells, oncogenic signaling pathways can reprogram metabolism to support rapid proliferation and survival under stress. For instance, the transcription factor NRF2, which is often activated in cancer, can upregulate the expression of PPP enzymes to enhance antioxidant capacity. Conversely, under hypoxic conditions, the transcription factor HIF-1α can promote glycolysis while suppressing the PPP in some cancer types to prioritize ATP production through anaerobic glycolysis.[3][4][5]
Figure 2. Transcriptional regulation of PPP and glycolysis by HIF-1α under hypoxia.
Experimental Protocols
Accurate measurement of PPP flux is essential for understanding its role in cellular metabolism under stress. The following are detailed methodologies for key experiments cited in this guide.
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracking the incorporation of 13C from a labeled substrate into downstream metabolites.
Experimental Workflow:
Figure 3. Experimental workflow for 13C-Metabolic Flux Analysis.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a 13C-labeled glucose tracer. A commonly used tracer for PPP analysis is [1,2-¹³C₂]glucose, as it produces distinct labeling patterns in metabolites depending on whether they are processed through glycolysis or the PPP.[6][7]
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time can range from hours to days depending on the cell type and proliferation rate.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline or by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites.
-
-
LC-MS or GC-MS Analysis:
-
Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
For GC-MS analysis, metabolites often require derivatization to increase their volatility.
-
The mass spectrometer will detect the different mass isotopomers of each metabolite, which are molecules of the same compound that differ in the number of 13C atoms.
-
-
Mass Isotopomer Distribution (MID) Analysis:
-
Process the raw mass spectrometry data to determine the fractional abundance of each mass isotopomer for key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate, lactate).
-
-
Computational Flux Calculation:
-
Use a metabolic network model that describes the stoichiometry and carbon transitions of the relevant metabolic pathways.
-
Employ software (e.g., INCA, Metran) to fit the experimentally measured MIDs to the model and estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[8]
-
Real-time NADPH Measurement with Fluorescent Biosensors
Genetically encoded fluorescent biosensors can be used to monitor the dynamics of NADPH levels in living cells in real-time, providing an indirect but powerful readout of PPP activity. The iNap family of sensors are examples of such biosensors.[9]
Principle: These sensors consist of a fluorescent protein fused to an NADPH-binding domain. Upon binding to NADPH, the sensor undergoes a conformational change that alters its fluorescent properties (e.g., a change in the ratio of fluorescence at two different excitation or emission wavelengths). This change in fluorescence can be monitored over time using fluorescence microscopy.
Experimental Workflow:
Figure 4. Workflow for real-time NADPH measurement using fluorescent biosensors.
Detailed Protocol:
-
Cell Transfection:
-
Transfect the cells of interest with a plasmid encoding the NADPH biosensor (e.g., iNap).
-
Allow sufficient time for sensor expression (typically 24-48 hours).
-
-
Live-Cell Imaging:
-
Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
-
Baseline Fluorescence Recording:
-
Acquire baseline fluorescence images of the cells at the two relevant wavelengths for the ratiometric sensor.
-
-
Stress Induction:
-
Introduce the stressor of interest (e.g., H₂O₂, genotoxic agent) to the cell culture medium.
-
-
Real-Time Monitoring:
-
Continuously acquire fluorescence images at both wavelengths over the desired time course to capture the dynamic changes in NADPH levels in response to the stress.
-
-
Data Analysis:
-
For each cell at each time point, calculate the ratio of the fluorescence intensities at the two wavelengths.
-
Normalize the ratiometric data to the baseline to quantify the relative change in NADPH concentration.
-
Conclusion
The Pentose Phosphate Pathway plays a central role in the cellular response to a variety of stresses by providing NADPH for antioxidant defense and biosynthetic precursors for repair and proliferation. The flux through the PPP is dynamically regulated through a combination of allosteric and transcriptional mechanisms. Quantitative analysis using techniques like 13C-MFA reveals significant upregulation of PPP flux under oxidative stress, while metabolic stresses like hypoxia can lead to a redirection of glucose flux away from the PPP in certain contexts. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricate regulation and function of the PPP in health and disease, with implications for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. Quantitative Phase Imaging Detecting the Hypoxia-Induced Patterns in Healthy and Neoplastic Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A physiologically-based pharmacokinetic model for predicting doxorubicin disposition in multiple tissue levels and quantitative toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cyclic acute and chronic hypoxia on the expression levels of metabolism related genes in a pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 6-Phospho-2-Dehydro-D-Gluconate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantitative measurement of 6-phospho-2-dehydro-D-gluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs, supported by experimental data and detailed protocols. This document outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a discontinuous enzymatic assay, presenting their respective performance characteristics, methodologies, and workflows.
Data Presentation: Comparison of Analytical Methods
The performance of the LC-MS/MS and the discontinuous enzymatic assay for the measurement of 6-phospho-2-dehydro-D-gluconate are summarized in the table below.
| Parameter | LC-MS/MS Method | Discontinuous Enzymatic Assay |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Enzymatic conversion of the analyte and spectrophotometric measurement of a coupled reaction product. |
| Specificity | High, based on chromatographic retention time and specific mass transitions. | Moderate to High, dependent on enzyme specificity. |
| Sensitivity | High (Limit of Detection: ~2.5 pmol, Limit of Quantitation: ~8.3 pmol)[1] | Moderate |
| Linearity | Wide dynamic range | Narrower dynamic range |
| Accuracy | High | Good, can be influenced by interfering substances. |
| Precision | High (Intra- and inter-assay CVs typically <15%) | Good (CVs can be higher due to multiple manual steps) |
| Throughput | High, suitable for automation. | Low to Medium, requires multiple incubation and measurement steps. |
| Sample Matrix | Versatile (cell extracts, biological fluids). | Can be susceptible to matrix interference. |
| Instrumentation | LC-MS/MS system | Spectrophotometer, centrifuge |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the quantification of 6-phospho-2-dehydro-D-gluconate in complex biological samples.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (e.g., bacterial cell lysate, plasma), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled KDPG).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining polar analytes like phosphorylated sugars.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase.
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-20 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 257
-
Product Ion (Q2): m/z 79[1]
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Discontinuous Enzymatic Assay
This assay relies on the enzymatic conversion of 6-phospho-2-dehydro-D-gluconate to pyruvate, which is then quantified in a coupled reaction.
a. Principle
The assay is based on the following reactions:
-
6-Phospho-2-dehydro-D-gluconate (KDPG) is cleaved by KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate.
-
The resulting pyruvate is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of KDPG present.
b. Reagents and Buffers
-
Assay Buffer: 100 mM HEPES buffer, pH 7.5.
-
NADH Solution: 10 mM NADH in assay buffer.
-
LDH Solution: Lactate dehydrogenase from rabbit muscle (e.g., 1000 U/mL).
-
KDPG Aldolase Solution: Purified KDPG aldolase.
-
Reaction Stop Solution: 20% (w/v) Trichloroacetic acid (TCA).
-
Neutralization Solution: 2 M NaOH.
c. Assay Procedure
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Sample containing KDPG
-
Assay Buffer
-
-
Initiate the reaction by adding KDPG aldolase.
-
Incubate at 37°C.
-
At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding 1/10th volume of 20% TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.
-
-
Quantification of Pyruvate:
-
Transfer an aliquot of the supernatant to a new tube and neutralize with 2 M NaOH.
-
In a 96-well plate or a cuvette, prepare the quantification mixture:
-
Assay Buffer
-
NADH Solution
-
LDH Solution
-
-
Add the neutralized supernatant from the stopped reaction.
-
Measure the absorbance at 340 nm until the reaction is complete (stable reading). The decrease in absorbance is used to calculate the concentration of pyruvate, and thus KDPG, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Mandatory Visualization
References
A Comparative Analysis of 6-Phosphogluconate Dehydrogenase Across Species: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic comparison of 6-phosphogluconate dehydrogenase (6PGDH) from a variety of species. 6PGDH is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Understanding the kinetic differences of this enzyme across various organisms is vital for fields ranging from metabolic engineering to drug development, where 6PGDH is considered a potential therapeutic target.
Quantitative Kinetic Parameters of 6-Phosphogluconate Dehydrogenase
The following table summarizes the key kinetic parameters of 6PGDH from different species. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates, 6-phosphogluconate (6-PG) and nicotinamide adenine dinucleotide phosphate (NADP+). The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. The specific activity is a measure of enzyme purity and is defined as the units of enzyme activity per milligram of protein.
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Specific Activity (U/mg) | Source |
| Corynebacterium glutamicum | 6-Phosphogluconate | 34 | 19 | - | [1] |
| NADP⁺ | 160 | 17.1 | - | [1] | |
| Gluconobacter oxydans | NAD⁺ | 20.1 | 47.4 | - | [2] |
| NADP⁺ | 285 | 41.4 | - | [2] | |
| Leishmania donovani | 6-Phosphogluconate | - | - | - | [3] |
| NADP⁺ | - | - | - | [3] | |
| Leishmania mexicana | 6-Phosphogluconate | 6.93 | - | - | [4] |
| NADP⁺ | 5.20 | - | - | [4] | |
| Human (recombinant) | 6-Phosphogluconate | - | - | >100 | |
| Rat (Liver) | 6-Phosphogluconate | 157 | - | 0.424 | [5] |
| NADP⁺ | 258 | - | [5] | ||
| Rat (Kidney) | 6-Phosphogluconate | 49 | - | 0.121 | [5] |
| NADP⁺ | 56 | - | [5] | ||
| Rat (Erythrocytes) | - | - | - | 5.15 | [6] |
| Sheep (Liver) | - | - | - | - | [7] |
| Trypanosoma brucei | - | - | - | - | [7] |
Note: A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.
Experimental Protocols
A generalized protocol for the kinetic analysis of 6-phosphogluconate dehydrogenase is outlined below. This method is based on spectrophotometrically monitoring the production of NADPH at 340 nm.
Materials:
-
Purified 6-phosphogluconate dehydrogenase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
6-phosphogluconate (substrate) stock solution
-
NADP⁺ (cofactor) stock solution
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of 6-phosphogluconate and NADP⁺ in the assay buffer. The concentrations should be accurately determined.
-
Enzyme Preparation: Dilute the purified 6PGDH to a suitable concentration in the assay buffer. The final enzyme concentration in the assay should be in the linear range of the assay.
-
Assay Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer, a fixed concentration of one substrate (e.g., NADP⁺), and varying concentrations of the other substrate (6-phosphogluconate).
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer. Initiate the reaction by adding a small volume of the diluted enzyme solution and mix thoroughly.
-
Data Acquisition: Immediately start recording the increase in absorbance at 340 nm over time. The initial linear rate of the reaction (ΔA₃₄₀/min) is used for calculations.
-
Determination of Km for 6-Phosphogluconate: Repeat steps 3-5 with a saturating concentration of NADP⁺ and varying concentrations of 6-phosphogluconate.
-
Determination of Km for NADP⁺: Repeat steps 3-5 with a saturating concentration of 6-phosphogluconate and varying concentrations of NADP⁺.
-
Data Analysis: The initial reaction velocities are calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.
-
Calculation of kcat: The catalytic constant (kcat) is calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of 6PGDH and a typical workflow for its kinetic characterization.
Caption: The Pentose Phosphate Pathway, highlighting the role of 6PGDH.
Caption: A generalized experimental workflow for determining enzyme kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Enzymes Acting on 6-phospho-2-dehydro-D-gluconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key enzymes involved in the metabolism of 6-phospho-2-dehydro-D-gluconate, a central intermediate in the Entner-Doudoroff (ED) pathway. The ED pathway is a critical route for glucose metabolism in many prokaryotes and is gaining attention as a potential target for antimicrobial drug development and as a source of enzymes for biocatalysis.[1][2][3][4] Understanding the specificity of the enzymes that act on and around 6-phospho-2-dehydro-D-gluconate is crucial for these applications.
The two primary enzymes of interest are 6-phosphogluconate dehydratase (EDD) , which produces 2-dehydro-3-deoxy-6-phospho-D-gluconate, and 2-dehydro-3-deoxy-phosphogluconate (KDPG) aldolase (EDA) , which cleaves this product. This guide will delve into their substrate specificity, supported by experimental data, and provide detailed protocols for their characterization.
The Entner-Doudoroff Pathway: An Overview
The Entner-Doudoroff pathway is an alternative to glycolysis for the catabolism of glucose. It is particularly prominent in Gram-negative bacteria and some Gram-positive bacteria and archaea.[1][2] The pathway consists of a series of enzymatic reactions that convert glucose into two molecules of pyruvate with a net yield of one molecule of ATP, one of NADH, and one of NADPH per molecule of glucose.[4] The key intermediates and enzymes are depicted in the pathway diagram below.
References
The Pentose Phosphate Pathway: A Comparative Metabolomic Guide for Health and Disease
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. Its primary functions are to produce NADPH, a key reductant in anabolic processes and antioxidant defense, and to generate precursors for nucleotide biosynthesis.[1] Dysregulation of the PPP has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making it a significant area of investigation for therapeutic development.[2][3] This guide provides a comparative overview of PPP metabolomics in healthy and diseased states, supported by experimental data and detailed methodologies.
Comparative Analysis of PPP Metabolite Levels
Metabolomic studies have revealed significant alterations in the levels of PPP intermediates in various disease states compared to healthy tissues. Cancer cells, in particular, often exhibit an upregulation of the PPP to support rapid proliferation and combat oxidative stress.[4][5]
Below is a summary of quantitative data from studies on clear cell Renal Cell Carcinoma (ccRCC) and Pancreatic Ductal Adenocarcinoma (PDAC), illustrating the metabolic reprogramming of the PPP in cancer.
| Metabolite | Disease State | Fold Change/Observation | Reference |
| Oxidative PPP | |||
| Glucose-6-phosphate (G6P) | ccRCC | Increased | [4] |
| 6-Phosphogluconate | PDAC | Increased | [6] |
| NADPH | PDAC | Increased | [7] |
| Non-Oxidative PPP | |||
| Ribose-5-phosphate | ccRCC | Increased | [4] |
| Ribulose-5-phosphate / Xylulose-5-phosphate | ccRCC | Increased | [4] |
| Sedoheptulose-7-phosphate | ccRCC | Increased | [4] |
| Erythrose-4-phosphate | PDAC | Increased | [6] |
In neurodegenerative diseases such as Alzheimer's disease (AD), alterations in PPP-related metabolism have also been observed. For instance, studies have shown changes in glutathione metabolism in the brains of AD patients, which is directly linked to the availability of NADPH produced by the PPP.[8] However, comprehensive quantitative data for a wide range of PPP intermediates in neurodegenerative diseases is still an active area of research.
Experimental Protocols
Accurate quantification of PPP metabolites is challenging due to their low abundance and instability. The following are detailed methodologies for the two most common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for Targeted Analysis of Pentose Phosphate Pathway Metabolites
This protocol is adapted from a method for the quantification of sugar phosphates in biological samples.[9]
-
Sample Preparation and Metabolite Extraction:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in an appropriate solvent (e.g., 50% acetonitrile).
-
Inject the sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Couple the LC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of each PPP metabolite, with specific precursor-product ion transitions.
-
GC-MS Method for Analysis of Sugar Phosphates with Derivatization
This protocol involves a two-step derivatization to increase the volatility of the sugar phosphates for GC-MS analysis.[10][11]
-
Metabolite Extraction:
-
Follow the same sample preparation and extraction steps as for the LC-MS method.
-
-
Derivatization:
-
Step 1: Methoximation. Add methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to protect carbonyl groups.[11]
-
Step 2: Silylation. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to replace active hydrogens with trimethylsilyl (TMS) groups.[11]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the derivatized metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for quantification.
-
Identify metabolites based on their retention time and mass spectrum, often by comparison to a spectral library.
-
Visualizing the Pentose Phosphate Pathway and its Connections
The following diagrams, generated using the DOT language, illustrate the core PPP, its interaction with glycolysis, and a typical experimental workflow for comparative metabolomics.
References
- 1. researchgate.net [researchgate.net]
- 2. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced pentose phosphate pathway activity promotes pancreatic ductal adenocarcinoma progression via activating YAP/MMP1 axis under chronic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Comparative brain metabolomics reveals shared and distinct metabolic alterations in Alzheimer’s disease and progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating Gene Knockouts in 6-Phospho-2-dehydro-D-gluconate Metabolism
This guide provides a comprehensive comparison of methodologies for validating gene knockouts that affect 6-phospho-2-dehydro-D-gluconate metabolism, a critical juncture in central carbon metabolism. Primarily focusing on the deletion of gnd (encoding 6-phosphogluconate dehydrogenase) and edd (encoding 6-phosphogluconate dehydratase), this document offers researchers, scientists, and drug development professionals objective comparisons of validation techniques supported by experimental data and detailed protocols.
The metabolic pathways of interest are the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. The knockout of a key gene like gnd in the PPP is often validated by observing a metabolic rerouting through the ED pathway.
Caption: Metabolic flux rerouting after gnd gene knockout.
Validation Methodologies: A Comparative Overview
The validation of a gene knockout requires a multi-faceted approach to confirm the genetic modification and characterize its functional consequences. Key methods include phenotypic analysis, metabolic flux analysis, and direct enzyme activity assays.
1. Phenotypic Analysis
This method assesses the macroscopic effects of the gene knockout on the organism's physiology. It is a fundamental first step in validation.
| Parameter | Wild-Type Strain | gnd Knockout Mutant | Rationale & Interpretation |
| Growth Rate (on glucose) | Normal | No significant change or slight decrease.[1][2] | Demonstrates that the organism can compensate for the blocked PPP, likely by rerouting metabolism. A significant decrease would indicate the pathway is critical for growth under the tested conditions. |
| Glucose Uptake Rate | Baseline | Higher than wild-type.[1] | The mutant may increase glucose consumption to compensate for less efficient energy or precursor production pathways. |
| CO₂ Evolution Rate | Baseline | Higher than wild-type.[1] | Increased respiration through the TCA cycle can be a compensatory mechanism for the loss of NADPH production from the oxidative PPP. |
| Growth Rate (on gluconate) | Normal | Significantly reduced.[3] | In an edd knockout, this demonstrates the ED pathway is the primary route for gluconate metabolism. The remaining slow growth occurs via the PPP.[3] |
2. Metabolic Flux Analysis (MFA)
MFA, particularly using 13C labeling, provides a quantitative measure of the carbon flow through metabolic pathways. It offers definitive proof of pathway rerouting.
| Metabolic Flux | Wild-Type Strain (%) | gnd Knockout Mutant (%) | Rationale & Interpretation |
| Pentose Phosphate Pathway | High | Significantly reduced / reversed direction.[1][4] | Confirms the functional knockout of gnd and shows a reversal in the non-oxidative PPP to still produce necessary pentoses.[1] |
| Entner-Doudoroff Pathway | Low / Inactive | Significantly up-regulated.[4] | This is the primary compensatory response to a gnd knockout, proving the rerouting of carbon flux from 6-phosphogluconate. |
| TCA Cycle | Baseline | Increased flux.[1] | The cell increases TCA cycle activity to compensate for the loss of NADPH from the PPP and to handle the increased glycolytic products. |
3. Enzyme Activity Assays
Biochemical assays directly measure the activity of the targeted enzyme and related compensatory enzymes, providing direct evidence of the knockout's effect at the protein level.
| Assay Target | Wild-Type Strain | Knockout Mutant | Rationale & Interpretation |
| 6-Phosphogluconate Dehydrogenase (Gnd) | High Activity | No detectable activity. | Confirms the successful knockout of the gnd gene at the functional protein level. |
| 6-Phosphogluconate Dehydratase (Edd) | Low / Inducible Activity | Constitutively higher activity in a gnd KO.[5] | Demonstrates the up-regulation of the compensatory ED pathway in response to the PPP block. |
| KDPG Aldolase (Eda) | Low / Inducible Activity | Constitutively higher activity in a gnd KO.[5] | Confirms the coordinated up-regulation of the entire ED pathway. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings.
Protocol 1: Gene Knockout Construction via λ RED Recombination
This protocol is a standard method for creating targeted gene deletions in Escherichia coli.[5]
Caption: Workflow for targeted gene knockout using λ RED recombination.
-
Construct Design : Design primers to amplify an antibiotic resistance cassette (e.g., from plasmid pKD4) flanked by 50-bp homology arms corresponding to the regions immediately upstream and downstream of the target gene (gnd or edd).
-
Host Preparation : Transform E. coli with a temperature-sensitive helper plasmid expressing the λ RED recombinase system (e.g., pKD46).
-
Induction : Grow the host cells at 30°C to maintain the plasmid and induce recombinase expression with L-arabinose.
-
Transformation : Introduce the linear knockout construct (PCR product) into the induced, electrocompetent cells.
-
Selection : Plate the transformed cells on a medium containing the appropriate antibiotic to select for successful recombinants.
-
Verification : Confirm the replacement of the target gene with the resistance cassette via colony PCR and Sanger sequencing.[5]
Protocol 2: 13C-Based Metabolic Flux Analysis
This protocol quantifies the rerouting of metabolic pathways.[4]
-
Cultivation : Culture the wild-type and knockout strains in a chemically defined minimal medium.
-
Labeling : Introduce a 13C-labeled substrate, typically [1-13C]glucose, into the medium during steady-state growth.
-
Sampling & Hydrolysis : Harvest biomass and hydrolyze it to release proteinogenic amino acids.
-
Derivatization & GC-MS : Derivatize the amino acids and analyze their mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Flux Calculation : Use a metabolic model and software (e.g., FiatFlux) to calculate the intracellular flux distribution that best explains the observed mass isotopomer patterns. This reveals the relative activity of pathways like the PPP and ED pathway.
Protocol 3: Coupled Enzyme Assay for 6-Phosphogluconate Dehydratase (Edd)
This assay measures the activity of the first enzyme in the ED pathway.[6]
-
Cell Lysate Preparation : Prepare a cell-free extract from the wild-type and knockout strains by sonication or cell disruption.
-
Reaction Mixture : Prepare a reaction buffer containing:
-
Tris-HCl buffer (pH 8.0)
-
Substrate: 6-phosphogluconate (6PG)
-
Coupling Enzyme 1: 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (eda)
-
Coupling Enzyme 2: Lactate dehydrogenase (LDH)
-
NADH
-
-
Assay Principle :
-
Edd converts 6PG to KDPG.
-
KDPG is immediately cleaved by KDPG aldolase into pyruvate and G3P.
-
Pyruvate is reduced to lactate by LDH, oxidizing NADH to NAD+.
-
-
Measurement : Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) using a spectrophotometer. The rate of decrease is directly proportional to the Edd activity.
Summary of Validation Strategies
A hierarchical approach is recommended for robust validation.
Caption: Hierarchical workflow for gene knockout validation.
References
- 1. Global metabolic response of Escherichia coli to gnd or zwf gene-knockout, based on 13C-labeling experiments and the measurement of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth Adaptation of gnd and sdhCB Escherichia coli Deletion Strains Diverges From a Similar Initial Perturbation of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose and Gluconate Metabolism in a Mutant of Escherichia coli Lacking Gluconate-6-phosphate Dehydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of metabolic and physiological responses to gnd knockout in Escherichia coli by using C-13 tracer experiment and enzyme activity measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of an Entner–Doudoroff pathway-activated Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-phospho-2-dehydro-D-gluconate(3-)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-phospho-2-dehydro-D-gluconate(3-), a key intermediate in carbohydrate metabolism. Adherence to these procedural steps will minimize risk and ensure proper disposal.
Personal Protective Equipment (PPE)
Minimum Recommended PPE:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI Z87.1 compliant. Goggles are required when there is a splash hazard.[1][3] |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a significant splash potential.[1][4] | |
| Hand Protection | Disposable Nitrile Gloves | Provide protection against incidental contact. Should be changed immediately if contaminated.[1][5] |
| Body Protection | Laboratory Coat | Should be appropriately sized and fully buttoned.[1][3][4] |
| Long Pants and Closed-Toe Shoes | Required to protect the skin from potential spills.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the substance, ensure the work area is clean and uncluttered.[6] Locate the nearest safety shower and eyewash station.[7]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling :
-
Work in a well-ventilated area. For procedures that may generate aerosols, use a fume hood.[6][8]
-
Avoid direct contact with the substance. Use appropriate tools (e.g., spatula, forceps) for transfer.
-
If the substance is in powder form, take care to avoid creating dust.
-
Do not eat, drink, or apply cosmetics in the laboratory.[2][6][9]
-
-
Post-Handling :
Disposal Plan
As 6-phospho-2-dehydro-D-gluconate(3-) is a biochemical reagent and is not classified as a hazardous material, it can typically be disposed of as non-hazardous waste. However, always follow your institution's specific waste disposal guidelines.
-
Decontamination : If necessary, decontaminate any spills with an appropriate cleaning agent.
-
Waste Collection :
-
Solid Waste : Collect any solid residue, contaminated gloves, and paper towels in a designated non-hazardous waste container.
-
Aqueous Solutions : Small quantities of dilute aqueous solutions can generally be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
-
Final Disposal : Ensure the waste container is properly labeled and disposed of according to your institution's waste management procedures.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling 6-phospho-2-dehydro-D-gluconate(3-).
Caption: Procedural workflow for the safe handling and disposal of 6-phospho-2-dehydro-D-gluconate(3-).
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. ucblueash.edu [ucblueash.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
